Product packaging for Ethyl Cyclopropylcarboxylate-d5 (Major)(Cat. No.:CAS No. 1794783-51-9)

Ethyl Cyclopropylcarboxylate-d5 (Major)

Cat. No.: B586708
CAS No.: 1794783-51-9
M. Wt: 119.175
InChI Key: LDDOSDVZPSGLFZ-ZDGANNJSSA-N
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Description

Ethyl Cyclopropylcarboxylate-d5 (Major), also known as Ethyl Cyclopropylcarboxylate-d5 (Major), is a useful research compound. Its molecular formula is C6H10O2 and its molecular weight is 119.175. The purity is usually 95%.
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Properties

CAS No.

1794783-51-9

Molecular Formula

C6H10O2

Molecular Weight

119.175

IUPAC Name

ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D

InChI Key

LDDOSDVZPSGLFZ-ZDGANNJSSA-N

SMILES

CCOC(=O)C1CC1

Synonyms

Cyclopropanecarboxylic Acid Ethyl Ester-d5;  Ethyl Cyclopropanecarboxylate-d5;  NSC 60696-d5; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Ethyl Cyclopropylcarboxylate-d5 (Major)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Cyclopropylcarboxylate-d5 is a deuterated analog of ethyl cyclopropylcarboxylate. The "-d5" designation indicates the presence of five deuterium atoms, which replace hydrogen atoms on the cyclopropyl ring. This isotopic labeling makes it a valuable tool in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations of chemical and biological processes. The incorporation of deuterium can alter the metabolic fate of a molecule, often leading to a slower rate of metabolism (a phenomenon known as the kinetic isotope effect). This property allows researchers to use deuterated compounds as metabolic probes or to develop drugs with improved pharmacokinetic profiles.

This technical guide provides an in-depth overview of Ethyl Cyclopropylcarboxylate-d5, including its chemical and physical properties, a detailed experimental protocol for its synthesis and analysis, and its known biological interactions.

Chemical and Physical Properties

The chemical and physical properties of Ethyl Cyclopropylcarboxylate-d5 are summarized in the tables below. Data for the non-deuterated form is also provided for comparison.

Table 1: General Information

PropertyValue
Chemical Name Ethyl Cyclopropylcarboxylate-d5
Synonyms Cyclopropanecarboxylic acid-d5 ethyl ester
CAS Number 1794783-51-9[1]
Molecular Formula C₆H₅D₅O₂
Molecular Weight 119.17 g/mol

Table 2: Physical Properties of Ethyl Cyclopropylcarboxylate (Non-deuterated)

PropertyValueReference
Appearance Colorless liquid
Boiling Point 133-135 °C
Density 0.963 g/mL at 25 °C
Refractive Index 1.4190 at 20 °C

Table 3: Spectroscopic Data of Ethyl Cyclopropylcarboxylate (Non-deuterated)

TechniqueData
¹H NMR (CDCl₃) δ 4.11 (q, 2H), 1.55-1.45 (m, 1H), 1.24 (t, 3H), 0.95-0.85 (m, 2H), 0.75-0.65 (m, 2H)
¹³C NMR (CDCl₃) δ 174.9, 60.3, 14.3, 11.9, 8.3
Mass Spectrum (EI) m/z 114 (M+), 85, 69, 57, 41

Experimental Protocols

Synthesis of Ethyl Cyclopropylcarboxylate-d5

A plausible method for the synthesis of Ethyl Cyclopropylcarboxylate-d5 is via the esterification of Cyclopropanecarboxylic acid-d5. The deuterated acid can be prepared using a deuterated Simmons-Smith cyclopropanation reaction or via a malonic ester synthesis with deuterated reagents. Below is a generalized protocol based on common organic synthesis techniques.

Materials:

  • Cyclopropanecarboxylic acid-d5

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve Cyclopropanecarboxylic acid-d5 in an excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to yield the crude Ethyl Cyclopropylcarboxylate-d5.

  • Purify the product by fractional distillation under reduced pressure.

Analytical Methods

The purity and identity of the synthesized Ethyl Cyclopropylcarboxylate-d5 can be confirmed using the following analytical techniques:

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injection: Split or splitless injection.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C).

  • Mass Spectrometry: Electron ionization (EI) at 70 eV.

  • Expected Result: A single major peak in the chromatogram. The mass spectrum should show a molecular ion peak (M+) at m/z 119, corresponding to the deuterated product. The fragmentation pattern can be compared to the non-deuterated standard.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show a significant reduction in the signal intensity for the cyclopropyl protons compared to the non-deuterated compound. The signals for the ethyl group protons should remain unchanged.

  • ²H NMR: The deuterium NMR spectrum will show signals corresponding to the deuterium atoms on the cyclopropyl ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the ethyl group and the cyclopropyl ring. The carbons attached to deuterium may show a characteristic triplet splitting pattern due to C-D coupling.

Biological Interactions and Signaling Pathways

The cyclopropane carboxylate moiety is known to interact with biological systems, most notably as an inhibitor of monocarboxylate transporters (MCTs). MCTs are a family of proton-linked transporters responsible for the transport of monocarboxylates such as lactate and pyruvate across cell membranes.[2] This transport is crucial for cellular metabolism, particularly in highly glycolytic cells like cancer cells.

Inhibition of Monocarboxylate Transporters

Ethyl Cyclopropylcarboxylate can be hydrolyzed in vivo to cyclopropanecarboxylic acid. This acid can then inhibit MCTs, leading to a disruption of lactate and pyruvate transport. This inhibition can have significant downstream effects on cellular metabolism.

The following diagram illustrates the proposed mechanism of action.

MCT_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate_out Lactate MCT Monocarboxylate Transporter (MCT) Lactate_out->MCT Transport Pyruvate_out Pyruvate Pyruvate_out->MCT Transport Lactate_in Lactate MCT->Lactate_in Pyruvate_in Pyruvate MCT->Pyruvate_in Pyruvate_in->Lactate_in TCA_Cycle TCA Cycle Pyruvate_in->TCA_Cycle Glycolysis Glycolysis Glycolysis->Pyruvate_in Ethyl_Cyclopropylcarboxylate Ethyl Cyclopropylcarboxylate-d5 Cyclopropanecarboxylic_Acid Cyclopropanecarboxylic Acid-d5 Ethyl_Cyclopropylcarboxylate->Cyclopropanecarboxylic_Acid Hydrolysis Cyclopropanecarboxylic_Acid->MCT Inhibition Esterase Esterase

Caption: Inhibition of Monocarboxylate Transporter (MCT) by Cyclopropanecarboxylic Acid-d5.

Experimental Workflow for Studying Metabolic Fate

The deuterated nature of Ethyl Cyclopropylcarboxylate-d5 makes it an excellent tool for metabolic fate studies. The following workflow outlines a typical experiment to track its metabolism.

Metabolic_Workflow Dosing Dosing of Ethyl Cyclopropylcarboxylate-d5 to test system (e.g., in vivo, in vitro) Sample_Collection Time-course Sample Collection (e.g., plasma, urine, tissue) Dosing->Sample_Collection Sample_Preparation Sample Preparation (e.g., extraction, derivatization) Sample_Collection->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Metabolite_Identification Metabolite Identification (based on mass shift) LC_MS_Analysis->Metabolite_Identification Quantification Quantification of Parent and Metabolites Metabolite_Identification->Quantification

Caption: Workflow for a typical metabolic fate study using Ethyl Cyclopropylcarboxylate-d5.

Conclusion

Ethyl Cyclopropylcarboxylate-d5 is a valuable research tool for scientists in drug development and related fields. Its isotopic label allows for detailed investigation of metabolic pathways and reaction mechanisms. The inhibitory effect of its hydrolyzed form on monocarboxylate transporters highlights its potential for use in studies of cellular metabolism and as a lead compound for the development of therapeutics targeting metabolic pathways. This guide provides a foundational understanding of its properties and potential applications, serving as a resource for researchers utilizing this compound in their work.

References

Physical and chemical properties of Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl Cyclopropylcarboxylate-d5, a deuterated analog of Ethyl Cyclopropylcarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of isotopically labeled compounds. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated counterpart as a close structural and chemical analog, supplemented with established principles of deuterium's effects on molecular properties and metabolism.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties

PropertyValue (Ethyl Cyclopropylcarboxylate)Value (Ethyl Cyclopropylcarboxylate-d5)Data Source
Molecular Formula C₆H₁₀O₂C₆H₅D₅O₂Calculated
Molecular Weight 114.14 g/mol 119.17 g/mol Calculated
Boiling Point 129-133 °CExpected to be slightly higher than the non-deuterated form-
Density 0.960 g/mL at 25 °CExpected to be slightly higher than the non-deuterated form-
Appearance Colorless to light yellow liquidColorless to light yellow liquid-
Solubility Information not availableInformation not available-

Note: The values for the boiling point and density of Ethyl Cyclopropylcarboxylate-d5 are estimations based on the known effects of deuteration.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of Ethyl Cyclopropylcarboxylate-d5. While specific spectra for the deuterated compound are not publicly available, the expected shifts and fragmentation patterns can be inferred from the non-deuterated analog and the principles of NMR and mass spectrometry.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the signals corresponding to the deuterated positions will be absent. The remaining proton signals may experience minor shifts due to the isotopic effect. In ¹³C NMR, carbons bonded to deuterium will show a characteristic triplet multiplicity due to C-D coupling and may experience a slight upfield shift.

Table 2: Predicted NMR Data for Ethyl Cyclopropylcarboxylate-d5

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H ~4.1Quartet-OCH₂CH₃
~1.2Triplet-OCH₂CH₃
~1.5MultipletCyclopropyl CH
~0.8MultipletCyclopropyl CH₂
¹³C ~174SingletC=O
~60Singlet-OCH₂CH₃
~14Singlet-OCH₂CH₃
~12Triplet (due to C-D coupling)Cyclopropyl CD
~8Triplet (due to C-D coupling)Cyclopropyl CD₂

Note: These are predicted values. Actual experimental values may vary.

2.2. Mass Spectrometry (MS)

The mass spectrum of Ethyl Cyclopropylcarboxylate-d5 will show a molecular ion peak (M+) at m/z 119, which is 5 mass units higher than the non-deuterated compound. The fragmentation pattern is expected to be similar to the non-deuterated analog, with shifts in fragment masses corresponding to the deuterated parts of the molecule.

Experimental Protocols

3.1. Proposed Synthesis of Ethyl Cyclopropylcarboxylate-d5

A plausible synthetic route to Ethyl Cyclopropylcarboxylate-d5 involves the esterification of deuterated cyclopropanecarboxylic acid.

Step 1: Synthesis of Cyclopropanecarboxylic acid-d5

A potential method for the synthesis of deuterated cyclopropanecarboxylic acid is via a malonic ester synthesis approach using deuterated reagents.

  • Materials: Diethyl malonate, 1,2-dibromoethane-d4, sodium ethoxide, ethanol-d6, deuterium oxide (D₂O).

  • Procedure:

    • Diethyl malonate is treated with sodium ethoxide in ethanol-d6 to form the enolate.

    • The enolate is then reacted with 1,2-dibromoethane-d4 to form diethyl cyclopropane-1,1-dicarboxylate-d4.

    • The resulting diester is saponified using a strong base (e.g., NaOH) in D₂O.

    • Acidification followed by heating will lead to decarboxylation, yielding Cyclopropanecarboxylic acid-d5.

Step 2: Esterification

  • Materials: Cyclopropanecarboxylic acid-d5, ethanol, catalytic amount of strong acid (e.g., H₂SO₄).

  • Procedure:

    • Cyclopropanecarboxylic acid-d5 is refluxed with an excess of ethanol in the presence of a catalytic amount of sulfuric acid (Fischer esterification).

    • The reaction is monitored by TLC until completion.

    • The mixture is then worked up by neutralizing the acid, extracting with an organic solvent, and purifying by distillation or column chromatography.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Cyclopropanecarboxylic acid-d5 cluster_step2 Step 2: Esterification A Diethyl malonate + NaOEt in EtOH-d6 C Diethyl cyclopropane-1,1-dicarboxylate-d4 A->C B 1,2-dibromoethane-d4 B->C D Saponification (NaOH/D2O) C->D E Decarboxylation D->E F Cyclopropanecarboxylic acid-d5 E->F H Ethyl Cyclopropylcarboxylate-d5 F->H G Ethanol + H2SO4 (cat.) G->H

Caption: Proposed synthesis workflow for Ethyl Cyclopropylcarboxylate-d5.

3.2. Analytical Methodologies

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz). Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Mass Spectrometry: Mass spectra would be obtained using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Applications in Drug Development

The primary interest in Ethyl Cyclopropylcarboxylate-d5 for drug development lies in the strategic use of deuterium to enhance the pharmacokinetic properties of a potential drug candidate. The cyclopropyl group itself is a common motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability.[1][2]

4.1. The Kinetic Isotope Effect and Metabolic Stability

The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This difference in bond energy, known as the kinetic isotope effect, can significantly slow down metabolic reactions that involve the cleavage of this bond.[3] Cytochrome P450 enzymes, which are major players in drug metabolism, often target C-H bonds for oxidation.[4] By deuterating susceptible positions on a drug molecule, its metabolic breakdown can be retarded, leading to:

  • Increased half-life: The drug remains in the body for a longer period.

  • Reduced dosing frequency: Patients may need to take the drug less often.

  • Improved safety profile: Lower doses can be administered, potentially reducing side effects.

MetabolicPathway cluster_drug Drug Molecule cluster_metabolism Metabolism (e.g., CYP450) cluster_outcome Outcome Drug_CH Drug with C-H bond Metabolism Metabolic Enzymes Drug_CH->Metabolism Faster cleavage Drug_CD Drug with C-D bond (Deuterated) Drug_CD->Metabolism Slower cleavage (Kinetic Isotope Effect) Metabolite_Fast Metabolite (Faster Formation) Metabolism->Metabolite_Fast Metabolite_Slow Metabolite (Slower Formation) Metabolism->Metabolite_Slow

Caption: The kinetic isotope effect on drug metabolism.

4.2. Potential Signaling Pathways

While there is no specific information linking Ethyl Cyclopropylcarboxylate-d5 to any signaling pathway, cyclopropane-containing molecules have been investigated as inhibitors of various enzymes. For instance, some cyclopropane derivatives have been studied as inhibitors of leukotriene biosynthesis, which is a key pathway in inflammation.[5] The introduction of a deuterated cyclopropyl moiety could be a strategy to enhance the stability and efficacy of such inhibitors.

4.3. Logical Relationship in Drug Design

The decision to use a deuterated compound like Ethyl Cyclopropylcarboxylate-d5 in a drug discovery program would follow a logical progression.

DrugDesignLogic A Identify Lead Compound with Cyclopropyl Moiety B Determine Metabolic Hotspots (e.g., on the cyclopropyl ring) A->B C Synthesize Deuterated Analog (e.g., Ethyl Cyclopropylcarboxylate-d5 derivative) B->C D In Vitro Metabolic Stability Assays C->D E In Vivo Pharmacokinetic Studies D->E F Improved Drug Candidate E->F Positive Outcome G Unchanged or Worsened Profile E->G Negative Outcome

Caption: Logical workflow for utilizing deuteration in drug design.

Conclusion

Ethyl Cyclopropylcarboxylate-d5 represents a valuable tool for researchers in drug discovery and development. While specific experimental data for this deuterated compound is limited, the well-established principles of the kinetic isotope effect suggest its potential to enhance the metabolic stability of drug candidates containing a cyclopropyl moiety. The provided synthetic and analytical frameworks offer a starting point for its preparation and characterization. Further studies are warranted to explore its specific applications and to fully elucidate its physical, chemical, and pharmacological properties.

References

Synthesis process for deuterated ethyl cyclopropylcarboxylate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Deuterated Ethyl Cyclopropylcarboxylate

This technical guide provides a comprehensive overview of a viable synthetic pathway for deuterated ethyl cyclopropylcarboxylate, specifically ethyl cyclopropylcarboxylate-d5. The target audience for this document includes researchers, scientists, and professionals in the field of drug development who require isotopically labeled compounds for various studies, such as metabolic profiling and pharmacokinetic analysis. This guide emphasizes a practical and efficient synthesis route starting from a commercially available deuterated precursor.

The most straightforward and efficient strategy for the synthesis of deuterated ethyl cyclopropylcarboxylate involves a two-step process:

  • Synthesis of Deuterated Cyclopropanecarboxylic Acid: This step utilizes a deuterated starting material, γ-butyrolactone-d6, which undergoes ring-opening and subsequent cyclization to form deuterated cyclopropanecarboxylic acid.

  • Esterification: The deuterated cyclopropanecarboxylic acid is then esterified with ethanol to yield the final product, deuterated ethyl cyclopropylcarboxylate.

This approach is advantageous as it introduces the deuterium labels at an early stage, ensuring high isotopic enrichment in the final product.

Synthesis Pathway Diagram

Synthesis_Pathway gamma-Butyrolactone-d6 gamma-Butyrolactone-d6 4-Halo-butyric_acid-d6 4-Halo-butyric_acid-d6 gamma-Butyrolactone-d6->4-Halo-butyric_acid-d6  HBr or HCl   Cyclopropanecarboxylic_acid-d5 Cyclopropanecarboxylic_acid-d5 4-Halo-butyric_acid-d6->Cyclopropanecarboxylic_acid-d5  Base (e.g., NaOH)   Ethyl_cyclopropylcarboxylate-d5 Ethyl_cyclopropylcarboxylate-d5 Cyclopropanecarboxylic_acid-d5->Ethyl_cyclopropylcarboxylate-d5  Ethanol, H+ catalyst   Experimental_Workflow cluster_step1 Synthesis of Cyclopropanecarboxylic Acid-d5 cluster_step2 Esterification to Ethyl Cyclopropylcarboxylate-d5 A Ring Opening of γ-Butyrolactone-d6 B Reaction Monitoring (TLC/GC-MS) A->B C Workup and Extraction B->C D Cyclization C->D E Acidification and Extraction D->E F Purification and Characterization E->F G Fischer Esterification Reaction F->G Intermediate Product H Reaction Monitoring (TLC/GC-MS) G->H I Workup and Neutralization H->I J Purification by Distillation I->J K Final Product Characterization J->K

An In-depth Technical Guide to Ethyl Cyclopropylcarboxylate-d5 (Major)

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1794783-51-9

This technical guide provides comprehensive information on Ethyl Cyclopropylcarboxylate-d5 (Major), a deuterated analog of ethyl cyclopropylcarboxylate. This isotopically labeled compound is a valuable tool for researchers, scientists, and drug development professionals, particularly in the fields of pharmacokinetics, metabolism, and analytical chemistry. Its primary application lies in its use as an internal standard for quantitative bioanalysis and as a tracer in metabolic fate studies.

Compound Identification and Properties

Ethyl Cyclopropylcarboxylate-d5 is a stable, isotopically labeled version of ethyl cyclopropylcarboxylate where five hydrogen atoms on the cyclopropyl ring have been replaced with deuterium. This substitution results in a higher molecular weight, which is readily distinguishable by mass spectrometry, without significantly altering the compound's chemical properties.

Table 1: Compound Identification

ParameterValue
Compound Name Ethyl Cyclopropylcarboxylate-d5 (Major)
CAS Number 1794783-51-9[1]
Molecular Formula C₆H₅D₅O₂
Molecular Weight 119.17
Synonyms Cyclopropanecarboxylic Acid Ethyl Ester-d5, Ethyl Cyclopropanecarboxylate-d5, NSC 60696-d5

Table 2: Physical and Chemical Properties (Data for non-deuterated Ethyl Cyclopropylcarboxylate, CAS 4606-07-9)

PropertyValueReference
Appearance Colorless liquidGeneral Knowledge
Boiling Point 133-134 °C[2]
Density 0.981 g/mL at 25 °C[2]
Refractive Index 1.418 at 20 °C[2]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol.General Knowledge
Flammability Highly flammable liquid and vapor[2]

Spectroscopic Data

Note: Spectroscopic data for the deuterated compound is not publicly available. The data for the non-deuterated Ethyl Cyclopropylcarboxylate (CAS 4606-07-9) is presented below, along with an interpretation of the expected changes for the d5-labeled compound.

Table 3: Spectroscopic Data for Ethyl Cyclopropylcarboxylate (CAS 4606-07-9)

Technique Data Interpretation (for non-deuterated compound) Expected Changes for Ethyl Cyclopropylcarboxylate-d5
¹H NMR δ (ppm): 4.11 (q, 2H, -OCH₂-), 1.55 (m, 1H, -CH-), 1.23 (t, 3H, -CH₃), 0.84 (m, 4H, -CH₂-CH₂-)[2][3]The multiplet at ~0.84 ppm corresponding to the four protons on the cyclopropyl ring and the multiplet at ~1.55 ppm for the single proton on the cyclopropyl ring will be absent. The quartet for the ethyl ester methylene group and the triplet for the ethyl ester methyl group will remain.
¹³C NMR δ (ppm): 174.4 (C=O), 60.2 (-OCH₂-), 14.3 (-CH₃), 12.8 (-CH-), 8.3 (-CH₂-)[2]The signals for the cyclopropyl carbons will likely show coupling to deuterium (C-D coupling), resulting in multiplets. The chemical shifts of these carbons may also be slightly shifted.
Mass Spec (EI) m/z: 114 (M⁺), 85, 69, 41[4]The molecular ion peak (M⁺) will be at m/z 119. The fragmentation pattern will also be different due to the presence of deuterium atoms.

Experimental Protocols

Plausible Synthesis of Ethyl Cyclopropylcarboxylate-d5

A common method for the synthesis of cyclopropanes is the reaction of an alkene with a carbene. For the deuterated analog, a deuterated starting material would be required. A plausible synthetic route is outlined below.

Workflow for the Synthesis of Ethyl Cyclopropylcarboxylate-d5

Synthesis Workflow cluster_0 Step 1: Deuteration of Malonic Acid cluster_1 Step 2: Esterification cluster_2 Step 3: Cyclopropanation cluster_3 Step 4: Purification A Malonic Acid B Malonic Acid-d4 A->B D₂O, heat C Diethyl Malonate-d2 B->C Ethanol, H₂SO₄ (cat.) D Ethyl Cyclopropylcarboxylate-d5 C->D 1,2-Dibromoethane, NaH E Purified Ethyl Cyclopropylcarboxylate-d5 D->E Distillation

Caption: Plausible synthesis route for Ethyl Cyclopropylcarboxylate-d5.

Methodology:

  • Deuteration of Malonic Acid: Malonic acid is heated in deuterium oxide (D₂O) to exchange the acidic methylene protons for deuterium, yielding malonic acid-d4.

  • Fischer Esterification: The resulting malonic acid-d4 is esterified with ethanol in the presence of a catalytic amount of sulfuric acid to produce diethyl malonate-d2.

  • Cyclopropanation: Diethyl malonate-d2 is treated with 1,2-dibromoethane and a strong base such as sodium hydride to form the cyclopropane ring. Subsequent workup and decarboxylation would yield Ethyl Cyclopropylcarboxylate-d5.

  • Purification: The crude product is purified by distillation to obtain the final high-purity compound.

In Vitro Metabolic Stability Assay

Ethyl Cyclopropylcarboxylate-d5 is an ideal internal standard for quantifying the metabolic stability of its non-deuterated analog or other structurally similar drugs.

Workflow for an In Vitro Metabolic Stability Assay

Metabolic Stability Assay Workflow A Prepare liver microsomes and test compound solution B Pre-incubate microsomes with NADPH regenerating system A->B C Initiate reaction by adding test compound B->C D Incubate at 37°C C->D E Quench reaction at various time points D->E F Add Ethyl Cyclopropylcarboxylate-d5 (Internal Standard) E->F G Protein precipitation F->G H Centrifugation G->H I Analyze supernatant by LC-MS/MS H->I J Quantify remaining test compound relative to internal standard I->J

Caption: General workflow for an in vitro metabolic stability assay.

Methodology:

  • Preparation: A solution of the test compound (e.g., non-deuterated ethyl cyclopropylcarboxylate) is prepared. Liver microsomes are thawed and suspended in a buffer containing an NADPH regenerating system.

  • Incubation: The reaction is initiated by adding the test compound to the pre-warmed microsome solution and incubated at 37°C.

  • Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the metabolic reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Internal Standard Addition: A known concentration of Ethyl Cyclopropylcarboxylate-d5 is added to each quenched sample as an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent test compound remaining relative to the internal standard.

Applications in Research and Drug Development

The primary utility of Ethyl Cyclopropylcarboxylate-d5 stems from the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the deuterated positions.

Use of Ethyl Cyclopropylcarboxylate-d5 as a Metabolic Tracer

Conceptual Use as a Metabolic Tracer cluster_0 In Vivo / In Vitro System cluster_1 LC-MS Analysis Drug Drug-d5 (e.g., containing the cyclopropyl-d5 moiety) Metabolite1 Metabolite 1-d5 Drug->Metabolite1 Phase I Metabolism (e.g., Oxidation) Excretion Excreted Drug-d5 and Metabolites-d5 Drug->Excretion Metabolite2 Metabolite 2-d5 Metabolite1->Metabolite2 Phase II Metabolism (e.g., Glucuronidation) Metabolite1->Excretion Metabolite2->Excretion Analysis Detection and Quantification of deuterated species Excretion->Analysis

Caption: Tracing the metabolic fate of a drug using a d5-labeled moiety.

  • Internal Standard: Due to its chemical similarity to the non-deuterated form and its distinct mass, it serves as an excellent internal standard for LC-MS based quantification. This ensures accurate and precise measurements by correcting for variations in sample preparation and instrument response.

  • Metabolic Stability Studies: It can be used to investigate the metabolic stability of the cyclopropyl group in drug candidates. A slower metabolism of the deuterated compound compared to its non-deuterated counterpart can indicate that the cyclopropyl moiety is a site of metabolic activity.

  • Pharmacokinetic Studies: In preclinical and clinical studies, co-administration of a deuterated and non-deuterated drug (a "cassette" dose) allows for the simultaneous determination of the pharmacokinetic profiles of both compounds, providing insights into isotope effects on drug absorption, distribution, metabolism, and excretion (ADME).

Safety and Handling

Ethyl Cyclopropylcarboxylate-d5 should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. As with its non-deuterated analog, it is a flammable liquid and should be stored away from ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available information on Ethyl Cyclopropylcarboxylate-d5 (Major). For specific applications, it is recommended to consult the relevant scientific literature and the supplier's documentation.

References

Applications of Deuterium-Labeled Internal Standards in Mass Spectrometry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, applications, and methodologies for utilizing deuterium-labeled internal standards in quantitative mass spectrometry. It is designed to be a valuable resource for researchers and scientists in drug development and other related fields who are looking to enhance the accuracy, precision, and robustness of their analytical methods.

Core Principles of Deuterium-Labeled Internal Standards in Mass Spectrometry

In quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), achieving accurate and reproducible results is paramount. Various factors can introduce variability into the analytical workflow, including sample preparation inconsistencies, matrix effects, and instrument drift.[1][2] To compensate for these variations, an internal standard (IS) is introduced to all samples, calibrators, and quality controls at a constant concentration.[3] The ratio of the analyte's signal to the internal standard's signal is then used for quantification, which significantly improves the accuracy and precision of the results.[4]

Stable isotope-labeled internal standards (SIL-ISs) are considered the gold standard for quantitative MS analysis.[1] These are molecules in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[5] Deuterium-labeled internal standards are chemically identical to the analyte of interest, differing only in mass.[5] This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[4] By tracking the response of the deuterium-labeled internal standard, variations in the analytical process can be effectively normalized, leading to more reliable and accurate quantification.[4]

Data Presentation: The Impact of Deuterium-Labeled Internal Standards on Assay Performance

The use of deuterium-labeled internal standards significantly enhances the performance of quantitative LC-MS/MS assays. The following tables summarize quantitative data from various studies, comparing the performance of methods using deuterium-labeled internal standards to those using structural analogs or no internal standard.

Table 1: Comparison of Assay Precision for Sirolimus with a Deuterium-Labeled vs. a Structural Analog Internal Standard [6]

Internal Standard TypeAnalyte ConcentrationInterpatient Assay Imprecision (CV%)
Deuterium-Labeled (SIR-d₃) Low5.7%
Medium3.8%
High2.7%
Structural Analog (DMR) Low9.7%
Medium8.2%
High7.6%

CV: Coefficient of Variation; DMR: Desmethoxyrapamycin

Table 2: Comparison of Accuracy and Precision for Kahalalide F with a Structural Analog vs. a Deuterium-Labeled Internal Standard [1]

Internal Standard TypeMean Bias (%)Standard Deviation (%)n
Structural Analog 96.8%8.6%284
Deuterium-Labeled 100.3%7.6%340

The variance was significantly lower with the deuterium-labeled internal standard (p=0.02), indicating improved precision.

Table 3: Comparison of Matrix Effects for Tacrolimus with a Deuterium-Labeled vs. a Structural Analog Internal Standard [7]

Internal Standard TypeAnalyteMatrix Effect (%)Process Efficiency (%)
Deuterium-Labeled (TAC-¹³C,D₂) Tacrolimus-16.04%64.11%
TAC-¹³C,D₂-16.64%65.35%
Structural Analog (Ascomycin) Tacrolimus-29.07%53.12%
Ascomycin-28.41%54.18%

The deuterium-labeled internal standard more closely mimicked the matrix effects experienced by the analyte.

Experimental Protocols

This section provides detailed methodologies for key applications of deuterium-labeled internal standards in mass spectrometry.

Therapeutic Drug Monitoring of Immunosuppressants in Whole Blood

This protocol describes the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood using deuterium-labeled internal standards.

Sample Preparation: [8]

  • To 50 µL of whole blood sample, calibrator, or quality control, add 100 µL of a protein precipitation solution (e.g., zinc sulfate in methanol) containing the deuterium-labeled internal standards for each analyte.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the mixture at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A linear gradient from 50% to 95% Mobile Phase B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor and product ions for each analyte and its corresponding deuterium-labeled internal standard.

Quantification of Antiepileptic Drugs in Human Plasma

This protocol outlines a method for the simultaneous determination of multiple antiepileptic drugs in human plasma.[9]

Sample Preparation: [9]

  • To 50 µL of plasma sample, calibrator, or quality control, add 100 µL of an internal standard working solution (containing the deuterated internal standards in acetonitrile).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Dilute the supernatant 1:10 with the initial mobile phase composition.

  • Inject the diluted supernatant into the LC-MS/MS system.

LC-MS/MS Parameters:

  • LC System: UHPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A multi-step gradient tailored to separate the target antiepileptic drugs.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI positive and/or negative mode, depending on the analytes.

  • Detection: MRM of specific transitions for each drug and its deuterated internal standard.

Analysis of Fentanyl and its Metabolites in Urine

This protocol provides a method for the sensitive and specific quantification of fentanyl and its major metabolite, norfentanyl, in urine samples.

Sample Preparation: [7]

  • To a 100 µL urine sample, add 5 µL of a working solution containing the deuterium-labeled internal standards for fentanyl and norfentanyl.

  • Vortex the sample.

  • Add 3 mL of a dilution solution (e.g., 95:5 mobile phase A:B).

  • Vortex for 10 seconds and then centrifuge at 15,000 g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Parameters:

  • LC System: UHPLC system.

  • Column: A C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate buffer.

  • Mobile Phase B: 0.05% formic acid in acetonitrile.

  • Gradient: A gradient elution starting at 5% B and increasing to 95% B over several minutes.

  • Flow Rate: 0.35 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI positive mode.

  • Detection: Scheduled MRM to monitor the transitions for each analyte and its deuterated internal standard.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key workflows and concepts in the application of deuterium-labeled internal standards.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Add_IS Add Deuterium-Labeled Internal Standard (IS) Sample->Add_IS Known Amount Extraction Extraction (e.g., Protein Precipitation, SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for quantitative analysis using a deuterium-labeled internal standard.

G cluster_no_is Without Internal Standard cluster_with_is With Deuterium-Labeled Internal Standard Sample1_noIS Sample 1 (Analyte) Prep1_noIS Sample Prep (e.g., 80% recovery) Sample1_noIS->Prep1_noIS Analysis1_noIS MS Analysis (e.g., 20% ion suppression) Prep1_noIS->Analysis1_noIS Result1_noIS Result: Inaccurate Analysis1_noIS->Result1_noIS Sample2_withIS Sample 2 (Analyte + IS) Prep2_withIS Sample Prep (Analyte & IS experience 80% recovery) Sample2_withIS->Prep2_withIS Analysis2_withIS MS Analysis (Analyte & IS experience 20% ion suppression) Prep2_withIS->Analysis2_withIS Ratio_withIS Area Ratio (Analyte/IS) remains constant Analysis2_withIS->Ratio_withIS Result2_withIS Result: Accurate Ratio_withIS->Result2_withIS

Caption: How a deuterium-labeled internal standard corrects for experimental variability.

References

In-depth Technical Guide to Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl Cyclopropylcarboxylate-d5, a deuterated internal standard crucial for quantitative analysis in research and drug development. It details commercially available sources, technical specifications, and a representative experimental protocol for its application.

Introduction

Ethyl Cyclopropylcarboxylate-d5 is a stable isotope-labeled analog of Ethyl Cyclopropylcarboxylate. The incorporation of five deuterium atoms (d5) results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to its non-labeled counterpart. This characteristic makes it an ideal internal standard for quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). In these applications, it is added to samples at a known concentration to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the quantification of the target analyte, Ethyl Cyclopropylcarboxylate.

Commercial Suppliers and Technical Data

Ethyl Cyclopropylcarboxylate-d5 is available from specialized chemical suppliers. While a comprehensive comparison is challenging due to variations in available documentation, MedChemExpress is a confirmed commercial supplier. Other companies, such as MyBioSource, also list the product. For researchers requiring specific isotopic enrichment or purity profiles not available off-the-shelf, several companies offer custom synthesis services for stable isotope-labeled compounds. These include Charles River Laboratories, BOC Sciences, RTI International, and Moravek.

Key Quantitative Data:

The following table summarizes the available technical data for Ethyl Cyclopropylcarboxylate-d5. It is important to note that specific values for purity and isotopic enrichment are typically provided in the lot-specific Certificate of Analysis (CoA) which should be requested from the supplier upon purchase.

ParameterMedChemExpress (Cat. No. HY-W703614)MyBioSourceCustom Synthesis
CAS Number 1794783-51-9Information not readily availableCompound specific
Molecular Formula C₆H₅D₅O₂Information not readily availableC₆H₅D₅O₂
Molecular Weight 119.17 g/mol Information not readily available~119.17 g/mol
Chemical Purity Typically ≥98% (confirm with CoA)Information not readily availableTo user specification (e.g., >99%)
Isotopic Enrichment Typically ≥98 atom % D (confirm with CoA)Information not readily availableTo user specification (e.g., >99 atom % D)
Appearance Colorless to light yellow oilInformation not readily availableTo user specification

Procurement Workflow

The process of acquiring Ethyl Cyclopropylcarboxylate-d5 for research purposes can be visualized as a logical workflow, from initial identification of the need to its final implementation in the laboratory.

procurement_workflow Procurement and Utilization Workflow for Ethyl Cyclopropylcarboxylate-d5 cluster_procurement Procurement cluster_utilization Utilization A Identify Need for Internal Standard B Search for Commercial Suppliers (e.g., MedChemExpress, MyBioSource) A->B C Evaluate Off-the-Shelf Product Specifications B->C D Request Quotation and Certificate of Analysis (CoA) C->D E Consider Custom Synthesis for Specific Requirements C->E If specifications not met F Select Supplier and Place Order D->F E->F G Receive and Log Compound F->G H Prepare Stock and Working Solutions G->H I Spike Samples with Internal Standard H->I J Perform Quantitative Analysis (e.g., LC-MS) I->J K Process and Interpret Data J->K experimental_workflow Quantitative Bioanalytical Workflow using a Deuterated Internal Standard cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing A Biological Sample (e.g., Plasma, Urine) B Spike with Ethyl Cyclopropylcarboxylate-d5 (IS) A->B C Analyte Extraction (e.g., Protein Precipitation, LLE, SPE) B->C D LC Separation C->D E MS/MS Detection D->E F Peak Integration (Analyte and IS) E->F G Calculate Peak Area Ratio F->G H Generate Calibration Curve G->H I Quantify Analyte in Unknowns H->I

An In-depth Technical Guide to the Storage and Stability of Deuterated Carboxylates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated carboxylates are carboxylic acids in which one or more hydrogen atoms have been replaced by their stable, non-radioactive isotope, deuterium (²H or D). These compounds are invaluable tools in pharmaceutical research and development. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[1] This subtle structural modification can significantly alter the metabolic fate of a drug molecule, a phenomenon known as the Kinetic Isotope Effect (KIE).[2] By strategically replacing hydrogens at metabolic "soft spots," researchers can slow down enzymatic degradation, potentially improving a drug's pharmacokinetic profile, increasing its half-life, enhancing efficacy, and reducing toxic metabolites.[3][4]

Given their critical role as active pharmaceutical ingredients (APIs) and internal standards for mass spectrometry, ensuring the chemical and isotopic integrity of deuterated carboxylates is paramount.[5] Instability can lead to the loss of the deuterium label or chemical degradation, compromising the accuracy of research data and the efficacy and safety of therapeutic candidates. This guide provides a comprehensive overview of the factors affecting the stability of deuterated carboxylates, recommended storage and handling procedures, and detailed experimental protocols for assessing their integrity.

Fundamentals of Stability

The stability of a deuterated carboxylate is determined by two primary factors: its resistance to losing the deuterium label (isotopic stability) and its resistance to chemical decomposition (chemical stability).

Isotopic Stability: The Hydrogen-Deuterium (H/D) Exchange Challenge

Isotopic stability refers to the retention of deuterium atoms at their designated positions within the molecule. The primary threat to this is hydrogen-deuterium (H/D) exchange, a chemical reaction where a covalently bonded deuterium atom is replaced by a proton from the surrounding environment, or vice versa.

Mechanisms and Influencing Factors:

  • Labile vs. Non-Labile Positions: Hydrogens (and deuterons) attached to heteroatoms like oxygen (e.g., the hydroxyl of the carboxyl group, -COOD) are highly labile and exchange almost instantaneously with protons from protic solvents like water or methanol.[6] While this is expected, the more significant concern is the exchange at non-labile C-D bonds.

  • pH-Dependent Exchange: The rate of H/D exchange at carbon centers is highly dependent on pH. The exchange mechanism can be catalyzed by both acids and bases.[6]

    • Base-Catalyzed Exchange: This is often the most significant pathway for carboxylates. Protons on carbons alpha (α) to the carbonyl group are acidic and can be abstracted by a base to form an enolate intermediate. This enolate can then be reprotonated by the solvent. If the solvent is protic (e.g., contains residual water), a deuterium atom can be lost. The rate of exchange generally increases significantly with rising pH.[6]

    • Acid-Catalyzed Exchange: This process also typically proceeds through enolization and is a common method for introducing deuterium into aromatic systems.[6]

    • For many compounds, the minimum rate of H/D exchange occurs at a low pH, often around 2.5.[7] This is a critical consideration for sample quenching in analytical experiments.[8]

  • Temperature: Higher temperatures provide the necessary activation energy to overcome the barrier for H/D exchange, accelerating the process.[7]

  • Solvent: Protic solvents (e.g., water, methanol) are sources of exchangeable protons and can facilitate H/D exchange. Storing samples in aprotic solvents or under strictly anhydrous conditions is crucial.

  • Catalysts: The presence of metal catalysts (e.g., ruthenium, platinum) can facilitate H/D exchange, even at non-activated C-H/C-D bonds.[5][6] While useful in synthesis, contamination with such catalysts must be avoided during storage.

Chemical Stability: Degradation Pathways

Deuterated carboxylates are susceptible to the same degradation pathways as their non-deuterated analogs. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9]

  • Oxidation: Unsaturated fatty acids, in particular, are prone to oxidation at the bis-allylic positions. Deuteration at these sites can significantly inhibit lipid peroxidation, which is a key therapeutic strategy.[10][11] However, other parts of the molecule can still be oxidized. Stress testing with agents like hydrogen peroxide is a common way to assess oxidative stability.[9]

  • Decarboxylation: The loss of the carboxyl group as CO₂ can be induced by heat (thermal decarboxylation) or light (photochemical decarboxylation).[12][13] This pathway is highly dependent on the molecular structure.

  • Hydrolysis: If the carboxylate is in an ester form (e.g., a prodrug), it can be susceptible to hydrolysis, which is often pH-dependent.

  • Other Reactions: Depending on the other functional groups present in the molecule, other degradation pathways may be relevant.

Recommended Storage and Handling Procedures

Proper storage and handling are critical to preserving the integrity of deuterated carboxylates. The general principle is to minimize exposure to conditions that promote H/D exchange and chemical degradation: moisture, high temperatures, light, and oxygen.

General Protocol for Storage and Handling
  • Receiving and Inspection: Upon receipt, inspect the container for damage. Note the certificate of analysis, which should specify the chemical purity and isotopic enrichment.

  • Inert Atmosphere: Whenever possible, handle the material under a dry, inert atmosphere such as argon or nitrogen to minimize exposure to atmospheric moisture and oxygen.[14]

  • Aliquoting: For long-term storage, it is advisable to aliquot the material into smaller, single-use vials. This prevents contamination and degradation of the bulk supply from repeated opening and freeze-thaw cycles.[14]

  • Solvent Choice: If preparing a stock solution, use a high-purity, dry, aprotic solvent. If a protic solvent must be used for an application, prepare the solution immediately before use and use it promptly.

  • Container: Use amber glass vials with Teflon-lined screw caps to protect the compound from light and prevent solvent evaporation and moisture ingress.[14]

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, date of preparation, and storage conditions.

  • Storage: Transfer aliquots to the appropriate storage temperature immediately.

The following diagram outlines a logical workflow for the proper handling and storage of deuterated carboxylates.

G cluster_storage Storage & Handling Workflow Receive Receive Compound Inspect Inspect & Verify CoA Receive->Inspect Glovebox Transfer to Inert Atmosphere (Glovebox/Glovebag) Inspect->Glovebox Aliquot Aliquot into Single-Use Amber Vials Glovebox->Aliquot Purge Purge Headspace with Argon/Nitrogen Aliquot->Purge Seal Seal Tightly with Teflon-Lined Caps Purge->Seal Store Long-Term Storage (e.g., -20°C or -80°C) Seal->Store Use Prepare Solution for Use Store->Use As needed

Caption: General workflow for handling and storing deuterated carboxylates.
Summary of Recommended Storage Conditions

The optimal storage conditions depend on the specific compound's properties. However, general guidelines can be summarized as follows.

ParameterRecommendationRationale
Temperature -20°C or belowReduces rates of chemical degradation and H/D exchange.[14]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and exposure to atmospheric moisture.[14]
Light Protect from light (Amber vials)Prevents photochemical degradation, such as decarboxylation.[13]
Moisture Store in a desiccated environmentMinimizes water availability for hydrolysis and H/D exchange.
Form Solid (lyophilized powder)Generally more stable than solutions for long-term storage.
Solvent (for solutions) High-purity, dry, aproticAvoids introducing protons that can participate in H/D exchange.
Container Glass with Teflon-lined capInert material prevents leaching and ensures a tight seal.[14]

Quantitative Stability Data

Comprehensive, publicly available stability data for a wide range of deuterated carboxylates is scarce. Stability is often compound-specific and determined empirically by the manufacturer or researcher. The data presented below is illustrative and based on available product datasheets and literature.

Compound ClassStorage ConditionsSolventObserved StabilityReference
Deuterated Fatty Acid Mixture-20°C, Argon headspaceEthanol≥ 3 years[14]
Deuterated Carboxylic Acids (general)4°C (refrigerated)MethanolSuitable for stock solutions[15]
Deuterated Drug Candidates (general)Frozen (-20°C to -80°C)Aprotic (DMSO, Acetonitrile)Varies; determined by formal stability studies

Note: This table is a generalized summary. Always refer to the manufacturer's specific recommendations for any given compound.

Experimental Protocols for Stability Assessment

A robust stability assessment program is crucial to ensure the integrity of deuterated carboxylates throughout their lifecycle. This involves using analytical techniques that can distinguish the intact deuterated compound from chemical degradants and isotopologues that have lost deuterium.

Protocol: Stability-Indicating Assay by HPLC

A stability-indicating high-performance liquid chromatography (HPLC) method is designed to quantify the parent compound while separating it from all potential impurities and degradation products.[9]

Objective: To develop and validate an HPLC method that can accurately measure the purity of a deuterated carboxylate and monitor its degradation over time under various stress conditions.

Methodology:

  • Method Development:

    • Column Selection: Start with a versatile column, such as a C18 reversed-phase column.

    • Mobile Phase Selection: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values (using buffers like phosphate or formate) to achieve optimal separation. Gradient elution is often required for complex samples.[16]

    • Detector Selection: A UV-Vis or photodiode array (PDA) detector is common. If degradants lack a chromophore, a mass spectrometer (LC-MS) or charged aerosol detector (CAD) may be necessary.[17]

  • Forced Degradation (Stress Testing):

    • Expose the deuterated carboxylate (in solid and solution form) to harsh conditions to intentionally induce degradation.[9]

    • Acid/Base Hydrolysis: Treat with HCl and NaOH at elevated temperatures.

    • Oxidation: Treat with hydrogen peroxide (H₂O₂).[9]

    • Thermal Stress: Store at high temperatures (e.g., 60-80°C).

    • Photostability: Expose to UV and visible light according to ICH Q1B guidelines.

  • Method Specificity:

    • Analyze the stressed samples using the developed HPLC method.

    • The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the main peak of the intact deuterated carboxylate. Peak purity analysis using a PDA detector can help confirm that the main peak is not co-eluting with any degradants.

  • Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9]

The diagram below illustrates the workflow for developing a stability-indicating assay.

G cluster_hplc Stability-Indicating Assay Workflow Start Start: Deuterated Carboxylate Sample MethodDev 1. HPLC Method Development (Column, Mobile Phase) Start->MethodDev ForcedDeg 2. Forced Degradation (Stress Testing) MethodDev->ForcedDeg Analysis 3. Analyze Stressed Samples with Developed Method ForcedDeg->Analysis Acid Acid/Base Hydrolysis ForcedDeg->Acid Oxidation Oxidation (H₂O₂) ForcedDeg->Oxidation Thermal Thermal ForcedDeg->Thermal Photo Photolytic ForcedDeg->Photo Specificity 4. Assess Specificity (Peak Resolution & Purity) Analysis->Specificity Specificity->MethodDev Not Resolved: Optimize Method Validation 5. Full Method Validation (ICH Guidelines) Specificity->Validation Resolved RoutineUse End: Validated Method for Routine Stability Testing Validation->RoutineUse

Caption: Workflow for developing a stability-indicating HPLC method.
Protocol: Monitoring H/D Exchange by Mass Spectrometry (MS)

MS is a highly sensitive technique for monitoring changes in isotopic composition.

Objective: To quantify the extent of deuterium loss (back-exchange to hydrogen) over time under specific conditions (e.g., in a particular solvent or formulation buffer).

Methodology:

  • Sample Preparation: Prepare the deuterated carboxylate in the solution to be tested (e.g., water, buffer at a specific pH).

  • Time-Course Incubation: Incubate the sample at a controlled temperature. At designated time points (e.g., t=0, 1h, 4h, 24h, 7 days), take an aliquot of the sample.

  • Quenching (for proteins, but good practice): While primarily for protein HDX-MS, the principle of quenching the reaction is useful. For small molecules, this can be achieved by flash-freezing the sample in liquid nitrogen and storing it at -80°C until analysis.[18]

  • Analysis: Analyze the samples by direct infusion or LC-MS.

    • Acquire the mass spectrum of the molecular ion.

    • The mass of the compound will decrease as deuterium atoms are replaced by hydrogen atoms (a mass shift of ~1.006 Da per exchange).

  • Data Analysis:

    • At t=0, determine the initial mass spectrum and isotopic distribution.

    • At subsequent time points, measure the shift in the centroid mass of the isotopic distribution.

    • Calculate the percentage of deuterium loss over time to determine the rate of H/D exchange under the tested conditions.[15]

Protocol: Determining Isotopic Purity by Quantitative NMR (qNMR)

While MS is excellent for detecting mass shifts, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the specific location and extent of deuterium incorporation.

Objective: To quantify the atom percent deuterium enrichment at specific sites within the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh the deuterated compound and a suitable internal standard into an NMR tube.

    • Dissolve the sample in a non-deuterated solvent (e.g., CHCl₃, DMSO) to avoid a large solvent signal in the ²H spectrum.[19][20]

  • Acquisition of ¹H NMR Spectrum:

    • Acquire a standard proton NMR spectrum. The decrease in the integral of a specific proton signal relative to a non-deuterated signal in the molecule (or the internal standard) can be used to calculate deuterium incorporation. This is most effective for high levels of deuteration (>98 atom %).[19]

  • Acquisition of ²H NMR Spectrum:

    • Acquire a deuterium NMR spectrum. This directly observes the signals from the deuterium atoms.[19]

    • The chemical shifts in a ²H NMR spectrum are equivalent to those in a ¹H NMR spectrum.[20]

  • Data Analysis and Calculation:

    • Integrate the signals in the ¹H and/or ²H spectra.

    • Compare the integral of the deuterated position to a reference signal (either an internal standard or a non-deuterated position on the molecule) of a known concentration.

    • This comparison allows for the precise calculation of the atom % enrichment at each deuterated site. The ERETIC method, which uses an electronically generated signal as a reference, can also be employed for high accuracy.[21]

Application Case Study: The Kinetic Isotope Effect in Drug Metabolism

The primary motivation for creating deuterated carboxylates for drug development is to leverage the KIE to improve metabolic stability.

The Concept:

Many drugs are metabolized by Cytochrome P450 (CYP450) enzymes, which often involves the cleavage of a C-H bond. The C-D bond is stronger and has a lower zero-point energy, requiring more energy to break. Consequently, the rate of C-D bond cleavage by a CYP450 enzyme can be significantly slower (up to 6-10 times) than the cleavage of the corresponding C-H bond.[2]

By deuterating a metabolically liable position on a carboxylate drug, its rate of metabolism can be slowed, leading to:

  • Increased Half-Life: The drug remains in the system longer, potentially allowing for less frequent dosing.[2][22]

  • Increased Bioavailability: Reduced first-pass metabolism can lead to higher systemic exposure of the active drug.

  • Altered Metabolite Profile: It can reduce the formation of undesirable or toxic metabolites, a process known as metabolic shunting.[3]

The following diagram illustrates how deuteration can slow the rate of metabolic oxidation.

G cluster_kie Kinetic Isotope Effect (KIE) in Metabolism DrugH R-CH₂-COOH (Parent Drug) Enzyme1 CYP450 Enzyme DrugH->Enzyme1 MetabH R-CH(OH)-COOH (Metabolite) DrugD R-CD₂-COOH (Deuterated Drug) Enzyme2 CYP450 Enzyme DrugD->Enzyme2 MetabD R-CD(OH)-COOH (Metabolite) Enzyme1->MetabH kH (Fast) C-H bond cleavage Enzyme2->MetabD kD (Slow) C-D bond cleavage kH > kD

Caption: Deuteration at a metabolic site slows enzymatic C-D bond cleavage.

Conclusion

The stability of deuterated carboxylates is a multifaceted issue that requires careful management of both isotopic and chemical integrity. The primary risks of H/D exchange and chemical degradation can be effectively mitigated through rigorous storage and handling protocols, including low temperatures, inert atmospheres, and protection from light and moisture. For researchers in drug development, establishing the stability profile of a deuterated compound is not merely a matter of quality control but a fundamental requirement for regulatory approval and ensuring the safety and efficacy of a potential new medicine. By employing robust analytical methods such as stability-indicating HPLC, mass spectrometry, and qNMR, scientists can ensure that these powerful molecules retain their intended structure and function from the laboratory bench to potential clinical applications.

References

Methodological & Application

Application Note: Quantification of Ethyl Cyclopropylcarboxylate in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl Cyclopropylcarboxylate in human plasma. The method employs Ethyl Cyclopropylcarboxylate-d5, a stable isotope-labeled analog, as the internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[1][2] This protocol is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for pharmacokinetic or metabolism studies. The procedure involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its inherent selectivity, sensitivity, and speed.[3][4][5] A critical component of a reliable quantitative LC-MS/MS assay is the use of an appropriate internal standard.[1] Stable isotope-labeled (SIL) internal standards are widely considered the most effective choice as they share near-identical physicochemical properties with the analyte, causing them to co-elute chromatographically and exhibit similar ionization behavior, thus effectively compensating for variations in sample extraction, injection volume, and matrix-induced ion suppression or enhancement.[2][6]

This document provides a detailed protocol for the determination of Ethyl Cyclopropylcarboxylate, using its deuterated counterpart, Ethyl Cyclopropylcarboxylate-d5, as the internal standard.

Experimental Protocol

Materials and Reagents
  • Analytes: Ethyl Cyclopropylcarboxylate (≥99% purity), Ethyl Cyclopropylcarboxylate-d5 (≥99% purity, 98% isotopic purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade)

  • Matrix: Drug-free human plasma (K2-EDTA)

  • Supplies: 1.5 mL polypropylene microcentrifuge tubes, analytical balance, volumetric flasks, pipettes

Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent UHPLC system

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Software: Analyst® or equivalent instrument control and data processing software

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Ethyl Cyclopropylcarboxylate and Ethyl Cyclopropylcarboxylate-d5 (IS) in methanol to obtain 1 mg/mL primary stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Ethyl Cyclopropylcarboxylate primary stock in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve (CC).

  • Internal Standard Working Solution (100 ng/mL): Dilute the Ethyl Cyclopropylcarboxylate-d5 primary stock with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

  • Calibration Curve and QC Sample Preparation: Spike 50 µL of blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the Internal Standard Working Solution (100 ng/mL Ethyl Cyclopropylcarboxylate-d5 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an injection vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 95% B in 2.5 min, hold for 0.5 min, return to 10% B
Column Temp 40°C
Injection Volume 5 µL
Total Run Time 4.0 min

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDP (V)CE (eV)CXP (V)
Ethyl Cyclopropylcarboxylate115.187.160158
Ethyl Cyclopropylcarboxylate-d5 (IS)120.192.160158

DP: Declustering Potential; CE: Collision Energy; CXP: Collision Cell Exit Potential

Results and Data Presentation

The method was validated for linearity, accuracy, and precision. The calibration curve was linear over the range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Table 2: Calibration Curve Summary

Concentration (ng/mL)Mean Response Ratio (Analyte/IS)Accuracy (%)
1.00.012102.5
5.00.06198.8
25.00.30599.5
100.01.221101.1
250.03.045100.3
500.06.11099.2
1000.012.15098.6

Table 3: Accuracy and Precision of Quality Control Samples (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC 3.02.9598.34.1
Mid QC 80.081.20101.52.8
High QC 800.0790.4098.83.5

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.

G SampleReceipt 1. Receive Plasma Samples (CC, QC, Unknowns) Spiking 2. Spike with Internal Standard (Ethyl Cyclopropylcarboxylate-d5) SampleReceipt->Spiking Precipitation 3. Protein Precipitation (Acetonitrile) Spiking->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant 5. Transfer Supernatant Centrifugation->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS DataProcessing 7. Data Processing (Peak Integration, Ratio Calculation) LCMS->DataProcessing Reporting 8. Final Concentration Report DataProcessing->Reporting G cluster_sample Biological Sample cluster_processing Sample Processing & Analysis cluster_detection MS Detection Analyte Analyte (Ethyl Cyclopropylcarboxylate) Loss Variable Loss During Extraction & Injection Analyte->Loss Affected by Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Affected by IS Internal Standard (IS) (Ethyl Cyclopropylcarboxylate-d5) IS->Loss Equally Affected by IS->Matrix Equally Affected by Detector Mass Spectrometer Measures Peak Area Ratio (Analyte/IS) Loss->Detector Matrix->Detector Result Reliable Concentration Result Detector->Result Accurate Quantification

References

Application Note: Quantitative Analysis of Cyclopropyl-Containing Compounds in Human Plasma using Ethyl Cyclopropylcarboxylate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of cyclopropyl-containing small molecule drugs in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Ethyl Cyclopropylcarboxylate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction, followed by a rapid chromatographic separation. This approach is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

The cyclopropyl group is a key structural motif in many modern pharmaceuticals due to its ability to enhance metabolic stability, improve potency, and reduce off-target effects.[1][2][3] Accurate quantification of these drugs in biological matrices is crucial for understanding their pharmacokinetic and pharmacodynamic profiles. The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, chromatography, and mass spectrometric response.[4] Ethyl Cyclopropylcarboxylate-d5 serves as an ideal internal standard for analytes containing a cyclopropyl moiety due to its structural similarity and the mass difference provided by the five deuterium atoms, which prevents isotopic crosstalk.

Experimental

Materials and Reagents
  • Analytes: Cyclopropyl-containing drug candidates (e.g., cyclopropyl carboxamides)

  • Internal Standard: Ethyl Cyclopropylcarboxylate-d5 (certified reference material)

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Human plasma (K2-EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Microcentrifuge

  • Calibrated pipettes

Sample Preparation
  • Spiking: To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the working internal standard solution (Ethyl Cyclopropylcarboxylate-d5 in methanol). For calibration standards and quality control (QC) samples, add 10 µL of the respective analyte working solutions. For blank samples, add 10 µL of methanol.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (Example: Cyclopropyl Carboxamide)[Analyte Specific][Analyte Specific][Optimized Value]
Ethyl Cyclopropylcarboxylate-d5 (IS) 120.174.115

Results and Discussion

The developed method demonstrated excellent performance for the quantification of a model cyclopropyl-containing analyte in human plasma. The use of Ethyl Cyclopropylcarboxylate-d5 as an internal standard ensured reliable and reproducible results.

Method Validation Summary

The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below.

Linearity and Range:

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) > 0.99.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.2103.5
LQC35.198.76.599.1
MQC1004.5101.35.3100.8
HQC8003.997.54.898.2

Recovery and Matrix Effect:

The extraction recovery of the analyte and internal standard was consistent across the QC levels, ranging from 85% to 95%. No significant matrix effects were observed, demonstrating the cleanliness of the protein precipitation procedure for this application.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Human Plasma add_is Add 10 µL Ethyl Cyclopropylcarboxylate-d5 plasma->add_is add_analyte Add 10 µL Analyte Standard/QC add_is->add_analyte protein_precipitation Add 200 µL Cold Acetonitrile add_analyte->protein_precipitation vortex Vortex 1 min protein_precipitation->vortex centrifuge Centrifuge 10 min @ 14,000 rpm, 4°C vortex->centrifuge transfer Transfer 150 µL Supernatant centrifuge->transfer injection Inject 5 µL transfer->injection lc C18 Reversed-Phase Chromatography injection->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Concentration Calculation calibration->quantification

Figure 1. Experimental workflow for the quantitative analysis of cyclopropyl-containing compounds.

Signaling_Pathway_Placeholder cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics DrugAdmin Drug Administration (Oral) Absorption Absorption (Gut) DrugAdmin->Absorption Distribution Distribution (Bloodstream) Absorption->Distribution Metabolism Metabolism (Liver - CYP Enzymes) Distribution->Metabolism Target Target Receptor/ Enzyme Distribution->Target Excretion Excretion (Kidney/Bile) Metabolism->Excretion Effect Pharmacological Effect Target->Effect

Figure 2. A simplified representation of the pharmacokinetic and pharmacodynamic pathways.

Conclusion

This application note presents a validated LC-MS/MS method for the quantification of cyclopropyl-containing compounds in human plasma. The use of Ethyl Cyclopropylcarboxylate-d5 as an internal standard provides excellent accuracy and precision, making this method highly suitable for regulated bioanalysis in support of drug development programs. The simple protein precipitation sample preparation and rapid chromatographic runtime allow for high-throughput analysis.

References

Application of Ethyl Cyclopropylcarboxylate-d5 in Pharmacokinetic Studies: A Bioanalytical Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl Cyclopropylcarboxylate-d5 as an internal standard in pharmacokinetic (PK) studies. The focus is on the bioanalytical workflow for the quantification of a hypothetical analogous drug, "Ethyl Cyclopropylcarboxylate," in biological matrices, adhering to regulatory guidelines for method validation.

Introduction: The Role of Deuterated Internal Standards

In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate quantification of the analyte in biological fluids is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used technique for this purpose due to its high sensitivity and selectivity.[1][2][3]

The use of a stable isotope-labeled (SIL) internal standard, such as Ethyl Cyclopropylcarboxylate-d5, is considered the gold standard in quantitative bioanalysis.[4][5][6] A SIL internal standard is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis.[7] This co-eluting property helps to normalize variations that can occur during the analytical process, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability, thereby improving the accuracy and precision of the quantification.[6][7][8]

Experimental Protocols

This section outlines a comprehensive protocol for a pharmacokinetic study of Ethyl Cyclopropylcarboxylate using Ethyl Cyclopropylcarboxylate-d5 as an internal standard.

Study Design

A typical preclinical pharmacokinetic study in rodents would involve the administration of Ethyl Cyclopropylcarboxylate at a defined dose. Blood samples are then collected at various time points post-administration to characterize the drug's concentration-time profile.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for removing proteins from plasma samples prior to LC-MS analysis.[9][10]

Materials:

  • Blank plasma (e.g., rat, human)

  • Ethyl Cyclopropylcarboxylate (analyte) stock solution

  • Ethyl Cyclopropylcarboxylate-d5 (internal standard) working solution

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spiking: To a 50 µL aliquot of plasma sample, add 10 µL of the Ethyl Cyclopropylcarboxylate-d5 internal standard working solution. For calibration standards and quality control (QC) samples, also add a known volume of the Ethyl Cyclopropylcarboxylate stock solution.

  • Precipitation: Add 200 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to increase concentration.

  • Analysis: The prepared sample is now ready for injection into the LC-MS/MS system.

G cluster_workflow Sample Preparation Workflow plasma Plasma Sample (50 µL) is Add Internal Standard (Ethyl Cyclopropylcarboxylate-d5) plasma->is analyte Add Analyte (for Calibrators/QCs) (Ethyl Cyclopropylcarboxylate) is->analyte precipitate Add Acetonitrile (200 µL) analyte->precipitate vortex Vortex (1 min) precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Figure 1: Sample Preparation Workflow using Protein Precipitation.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer.

Chromatographic Conditions (Hypothetical):

Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometric Conditions (Hypothetical):

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 115.1 → 87.1
MRM Transition (IS) m/z 120.1 → 92.1
Collision Energy Optimized for each transition

| Dwell Time | 100 ms |

G cluster_lcms LC-MS/MS Analysis Workflow sample Prepared Sample hplc HPLC/UHPLC System sample->hplc column C18 Column hplc->column esi Electrospray Ionization (ESI) column->esi ms Triple Quadrupole Mass Spectrometer esi->ms data Data Acquisition (MRM Mode) ms->data

Figure 2: LC-MS/MS Analytical Workflow.

Bioanalytical Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application, following guidelines from regulatory agencies like the FDA and EMA.[11][12][13]

Validation Parameters

The following parameters should be assessed during method validation:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample matrix.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: A series of standards of known concentrations used to establish the relationship between the instrument response and the analyte concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of ionization efficiency by co-eluting compounds from the matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Acceptance Criteria

The acceptance criteria for these validation parameters are defined by regulatory guidelines. For example, for accuracy and precision, the mean value should be within ±15% of the nominal value (±20% at the LLOQ), and the precision should not exceed 15% (20% at the LLOQ).

Data Presentation

The quantitative data from the pharmacokinetic study and method validation should be summarized in clear and concise tables.

Table 1: Calibration Curve for Ethyl Cyclopropylcarboxylate in Rat Plasma

Nominal Conc. (ng/mL)Calculated Conc. (ng/mL)Accuracy (%)
10.9898.0
55.12102.4
109.9599.5
5052.1104.2
10098.798.7
500495.599.1
10001015101.5

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ11.05105.08.7
Low QC32.9197.06.5
Mid QC8082.4103.04.2
High QC800790.298.83.1

Table 3: Pharmacokinetic Parameters of Ethyl Cyclopropylcarboxylate in Rats (Hypothetical Data)

ParameterUnitValue
Cmaxng/mL850
Tmaxh0.5
AUC(0-t)ngh/mL2100
AUC(0-inf)ngh/mL2150
t1/2h2.5
CLL/h/kg0.47
VdL/kg1.7

Signaling Pathways and Logical Relationships

The logical relationship in a pharmacokinetic study revolves around the drug's journey through the body and the analytical process to measure its concentration.

G cluster_pk_process Pharmacokinetic and Bioanalytical Process admin Drug Administration (Ethyl Cyclopropylcarboxylate) adme ADME (Absorption, Distribution, Metabolism, Excretion) admin->adme sampling Blood Sampling (Time Points) adme->sampling bioanalysis Bioanalysis (Quantification using IS) sampling->bioanalysis pk_model Pharmacokinetic Modeling bioanalysis->pk_model parameters PK Parameters (Cmax, Tmax, AUC, t1/2) pk_model->parameters

Figure 3: Logical Flow of a Pharmacokinetic Study.

Conclusion

Ethyl Cyclopropylcarboxylate-d5 serves as an ideal internal standard for the accurate and precise quantification of Ethyl Cyclopropylcarboxylate in biological matrices for pharmacokinetic studies. The use of a validated bioanalytical method, as outlined in this document, is crucial for generating reliable data to support drug development programs. The protocols and workflows presented here provide a robust framework for researchers and scientists in this field.

References

Application Notes and Protocols: The Use of Ethyl Cyclopropylcarboxylate-d5 in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for deriving meaningful biological insights. Mass spectrometry (MS)-based techniques, particularly when coupled with liquid chromatography (LC), are powerful tools for profiling the metabolome. However, these methods are susceptible to analytical variability arising from sample preparation, matrix effects, and instrument performance fluctuations.[1][2][3][4] To address these challenges, the use of stable isotope-labeled internal standards is a widely accepted and robust strategy.[3][5][6][7] Ethyl Cyclopropylcarboxylate-d5, a deuterated analog of Ethyl Cyclopropylcarboxylate, serves as an ideal internal standard for the quantification of its non-labeled counterpart and other structurally similar small molecule esters in complex biological matrices. Its five deuterium atoms provide a distinct mass shift, allowing for its clear differentiation from the endogenous analyte while maintaining nearly identical physicochemical properties, ensuring it experiences similar extraction recovery and ionization efficiency.[8][9]

Applications in Metabolomics Research

The primary application of Ethyl Cyclopropylcarboxylate-d5 in metabolomics is as an internal standard for quantitative analysis. Its utility is particularly significant in:

  • Pharmacokinetic Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. If a therapeutic agent contains a cyclopropylcarboxylate moiety, the deuterated standard can be used to accurately quantify the drug and its metabolites in various biological samples like plasma, urine, and tissue homogenates.

  • Biomarker Discovery and Validation: For the discovery and validation of biomarkers, precise quantification of metabolites is essential to distinguish subtle but significant changes between different physiological or pathological states. Ethyl Cyclopropylcarboxylate-d5 can be employed to reliably quantify related endogenous metabolites.

  • Metabolic Flux Analysis: While not a direct tracer for metabolic pathways in the same way as 13C-labeled compounds, its use as an internal standard is critical for the accurate quantification of metabolites in stable isotope labeling experiments, thereby supporting the robustness of metabolic flux calculations.[10]

Data Presentation: Performance Characteristics

The following table summarizes representative quantitative data illustrating the performance of Ethyl Cyclopropylcarboxylate-d5 as an internal standard in a typical LC-MS/MS assay for the quantification of Ethyl Cyclopropylcarboxylate in human plasma.

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) ± 15%
Matrix Effect (%) 95 - 105%
Recovery (%) > 90%

This data is representative and may vary depending on the specific analytical method and instrumentation.

Experimental Protocols

Sample Preparation

A generic protocol for the extraction of a small molecule analyte from a biological matrix (e.g., plasma) using Ethyl Cyclopropylcarboxylate-d5 as an internal standard is provided below.

  • Thaw Samples: Thaw biological samples (e.g., plasma, urine) on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Spiking with Internal Standard: Add a precise volume (e.g., 10 µL) of a known concentration of Ethyl Cyclopropylcarboxylate-d5 solution (in a compatible solvent like methanol or acetonitrile) to each sample, quality control (QC) sample, and calibration standard.[5]

  • Protein Precipitation: Add 3 volumes (300 µL) of a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins.[11]

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): If concentration is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to ensure the separation of the analyte from other matrix components.

    • Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for ethyl esters.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions:

      • Ethyl Cyclopropylcarboxylate: Monitor a specific precursor-to-product ion transition (e.g., m/z 115.1 -> 87.1).

      • Ethyl Cyclopropylcarboxylate-d5: Monitor the corresponding mass-shifted transition (e.g., m/z 120.1 -> 92.1).

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, QCs, and calibration standards.

  • Calibration Curve Generation: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression to generate a calibration curve.

  • Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios onto the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Ethyl Cyclopropylcarboxylate-d5 Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: Experimental workflow for quantitative metabolomics using an internal standard.

G cluster_variability Sources of Analytical Variability Analyte Analyte Signal (Variable) Ratio Ratio (Analyte Signal / IS Signal) Analyte->Ratio Normalization IS Internal Standard Signal (Ethyl Cyclopropylcarboxylate-d5) (Constant Amount Added) IS->Ratio Concentration Analyte Concentration (Accurate & Precise) Ratio->Concentration Calibration V1 Sample Loss during Preparation V1->Analyte V1->IS V2 Injection Volume Variation V2->Analyte V2->IS V3 Ion Suppression/Enhancement V3->Analyte V3->IS

Caption: Logic of internal standard-based quantification for analytical variability correction.

Conclusion

Ethyl Cyclopropylcarboxylate-d5 is a valuable tool for researchers in metabolomics and drug development, enabling accurate and precise quantification of its corresponding analyte and structurally related compounds. By co-eluting with the analyte of interest and exhibiting nearly identical behavior during sample processing and analysis, it effectively compensates for variations that can compromise data quality.[7] The use of such deuterated internal standards is a cornerstone of robust quantitative MS-based metabolomics, leading to more reliable and reproducible scientific outcomes.

References

Application Note: Quantitative Analysis of Ethyl Cyclopropylcarboxylate using a Validated GC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantitative analysis of Ethyl Cyclopropylcarboxylate. The method employs Ethyl Cyclopropylcarboxylate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for various research and drug development applications where precise quantification of this ester is critical. The protocol outlines a straightforward sample preparation procedure using liquid-liquid extraction and provides optimized GC-MS/MS parameters for selective and reliable measurement.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] For quantitative analyses, the use of a stable isotope-labeled internal standard is the gold standard, as it effectively corrects for variations in sample preparation and instrument response. Deuterated analogs of the analyte, such as Ethyl Cyclopropylcarboxylate-d5, are ideal internal standards because they co-elute with the analyte and exhibit nearly identical chemical and physical properties, ensuring the most accurate correction for any analyte loss during the analytical process. This method provides a reliable tool for the precise quantification of Ethyl Cyclopropylcarboxylate in complex matrices.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma, reaction mixture) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of Ethyl Cyclopropylcarboxylate-d5 working solution (1 µg/mL in methanol) to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation (for biological samples): Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Extraction: Transfer the supernatant to a clean glass test tube. Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Phase Separation: Centrifuge at 4,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of ethyl acetate.

  • Transfer: Transfer the reconstituted sample to a GC vial with a micro-insert for analysis.

GC-MS/MS Instrumentation and Conditions
  • Instrument: Triple Quadrupole GC-MS/MS System

  • Injection Mode: Splitless, 1 µL injection volume

  • Injector Temperature: 250°C

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 15°C/min to 180°C

    • Ramp: 30°C/min to 280°C, hold for 2 minutes

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Ethyl Cyclopropylcarboxylate 855510100
(Quantifier)
Ethyl Cyclopropylcarboxylate 856915100
(Qualifier)
Ethyl Cyclopropylcarboxylate-d5 906010100
(Internal Standard)

Data Presentation

Table 1: Method Validation Parameters
ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Table 2: Accuracy and Precision of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%RSD)
Low QC 32.9197.05.8
Mid QC 100102.4102.44.2
High QC 800789.698.73.5

Visualizations

workflow GC-MS/MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Aliquot Sample (100 µL) B 2. Spike Internal Standard (Ethyl Cyclopropylcarboxylate-d5) A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Liquid-Liquid Extraction (MTBE) C->D E 5. Evaporation D->E F 6. Reconstitution (Ethyl Acetate) E->F G 7. GC-MS/MS Injection F->G H 8. Chromatographic Separation G->H I 9. Mass Spectrometric Detection (MRM) H->I J 10. Peak Integration I->J K 11. Quantification using SIL-IS J->K L 12. Report Generation K->L

Caption: Experimental workflow for the quantification of Ethyl Cyclopropylcarboxylate.

SID Principle of Stable Isotope Dilution Analyte Analyte (Ethyl Cyclopropylcarboxylate) Sample Sample Matrix Analyte->Sample IS Internal Standard (IS) (Ethyl Cyclopropylcarboxylate-d5) IS->Sample Extraction Sample Preparation (Extraction, Cleanup) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Ratio Peak Area Ratio (Analyte / IS) GCMS->Ratio Concentration Final Concentration Ratio->Concentration

Caption: Quantification by Stable Isotope Dilution (SID).

Conclusion

The GC-MS/MS method presented here, utilizing Ethyl Cyclopropylcarboxylate-d5 as an internal standard, offers a highly selective, accurate, and precise approach for the quantification of Ethyl Cyclopropylcarboxylate. The detailed protocol for sample preparation and instrument parameters can be readily implemented in analytical laboratories. This method is well-suited for applications in metabolic studies, pharmaceutical research, and quality control where reliable quantification is essential.

References

Application Note & Protocol: Quantitative Analysis of Ethyl Cyclopropylcarboxylate in Urine using Ethyl Cyclopropylcarboxylate-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl Cyclopropylcarboxylate is an organic compound used in various chemical syntheses.[1][2] Monitoring its presence and concentration in biological matrices such as urine is crucial for toxicological assessments and pharmacokinetic studies. This document outlines a standard operating procedure (SOP) for the quantitative analysis of Ethyl Cyclopropylcarboxylate in human urine. The method employs a stable isotope-labeled internal standard, Ethyl Cyclopropylcarboxylate-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[3][4] The use of a deuterated internal standard that co-elutes with the analyte normalizes for ion suppression or enhancement, leading to more reliable data.[3][5] This protocol is designed for researchers in drug metabolism, pharmacokinetics, and toxicology.

Principle

This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6] Urine samples are first subjected to enzymatic hydrolysis to account for any conjugated metabolites. Following hydrolysis, a protein precipitation and liquid-liquid extraction procedure is used to isolate the analyte and the internal standard. The extracts are then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve prepared in a similar matrix.

Experimental Protocols

1. Materials and Reagents

  • Ethyl Cyclopropylcarboxylate (analyte)

  • Ethyl Cyclopropylcarboxylate-d5 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • β-glucuronidase enzyme solution

  • Deionized water

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (if required for cleanup)

2. Instrumentation

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

3. Sample Preparation

  • Enzymatic Hydrolysis:

    • Pipette 1 mL of urine sample into a labeled microcentrifuge tube.

    • Add 20 µL of Ethyl Cyclopropylcarboxylate-d5 internal standard solution (1 µg/mL).

    • Add 100 µL of β-glucuronidase solution in acetate buffer (pH 5.0).

    • Vortex briefly and incubate at 37°C for 2 hours.[7]

  • Protein Precipitation & Liquid-Liquid Extraction:

    • After incubation, add 2 mL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Add 2 mL of ethyl acetate and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 3,000 x g for 5 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Ethyl Cyclopropylcarboxylate: Q1: 115.1 m/z -> Q3: 87.1 m/z

      • Ethyl Cyclopropylcarboxylate-d5: Q1: 120.1 m/z -> Q3: 92.1 m/z

Data Presentation

Table 1: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)90 - 110%
Matrix EffectMinimal (< 15%)

Table 2: Sample Analysis Results (Hypothetical Data)

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area RatioConcentration (ng/mL)
Blank0150,0000.00Not Detected
QC Low (5 ng/mL)7,500151,0000.054.9
QC Mid (50 ng/mL)76,000149,0000.5150.5
QC High (500 ng/mL)755,000150,5005.02498.0
Test Sample 130,200148,0000.2020.1
Test Sample 2150,800152,0000.9999.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample 1. Urine Sample (1 mL) add_is 2. Add Internal Standard (Ethyl Cyclopropylcarboxylate-d5) urine_sample->add_is hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, 37°C) add_is->hydrolysis precipitation 4. Protein Precipitation (Acetonitrile) hydrolysis->precipitation extraction 5. Liquid-Liquid Extraction (Ethyl Acetate) precipitation->extraction evaporation 6. Evaporation (Nitrogen Stream) extraction->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lc_ms 8. LC-MS/MS Analysis reconstitution->lc_ms data_processing 9. Data Processing (Peak Integration) lc_ms->data_processing quantification 10. Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for the analysis of Ethyl Cyclopropylcarboxylate in urine.

Disclaimer: This document provides a representative protocol. Specific parameters should be optimized and the method fully validated in the end-user's laboratory.

References

Application Note and Protocol: Liquid-Liquid Extraction for Samples Containing Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the liquid-liquid extraction (LLE) of analytes from biological matrices, specifically utilizing Ethyl Cyclopropylcarboxylate-d5 as an internal standard (IS). The protocol is designed to be a robust starting point for method development and validation in a bioanalytical setting.

Introduction

Liquid-liquid extraction (LLE) is a fundamental sample preparation technique used to isolate and concentrate analytes from complex matrices prior to chromatographic analysis.[1] The choice of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods, as it compensates for variability during sample processing and analysis.[2][3] Stable isotope-labeled (SIL) internal standards, such as Ethyl Cyclopropylcarboxylate-d5, are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction and ionization.[4]

This application note details a generic yet comprehensive LLE protocol for the extraction of a hypothetical non-ionizable analyte from human plasma, using Ethyl Cyclopropylcarboxylate-d5 as the internal standard. The protocol is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents
  • Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Internal Standard (IS): Ethyl Cyclopropylcarboxylate-d5

  • Extraction Solvents (HPLC or LC-MS grade):

    • Ethyl acetate[5][6]

    • Methyl tert-butyl ether (MTBE)[7]

    • Dichloromethane[6]

  • Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water or as determined by chromatographic conditions

  • Reagents for pH adjustment (optional):

    • Formic acid (for acidification)

    • Ammonium hydroxide (for basification)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Preparation of Solutions
  • Analyte and IS Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve the analyte and Ethyl Cyclopropylcarboxylate-d5 in a suitable organic solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the analyte stock solution in the reconstitution solvent to create calibration curve standards.

    • Prepare a working solution of Ethyl Cyclopropylcarboxylate-d5 (e.g., 100 ng/mL) in the reconstitution solvent. This solution will be used to spike all samples.

Liquid-Liquid Extraction Protocol

This protocol is a starting point and should be optimized for the specific analyte of interest.

  • Sample Preparation:

    • Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.

    • Vortex each sample for 10 seconds to ensure homogeneity.

    • Aliquot 100 µL of each sample into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the Ethyl Cyclopropylcarboxylate-d5 working solution to all tubes except for "double blank" samples (matrix without analyte or IS).

    • Briefly vortex the tubes.

  • Protein Precipitation & LLE:

    • Add 500 µL of the selected extraction solvent (e.g., ethyl acetate) to each tube. The solvent-to-sample ratio should be optimized, with a 5:1 to 7:1 ratio being a common starting point.[8][9]

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[9]

  • Phase Separation:

    • Centrifuge the tubes at 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the reconstitution solvent.

    • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Presentation

The following table outlines the key parameters that must be evaluated during method validation to ensure the LLE protocol is robust and reliable.[4][10][11]

Parameter Description Acceptance Criteria Ethyl Cyclopropylcarboxylate-d5 (IS) Analyte
Extraction Recovery (%) The efficiency of the extraction process, comparing the analyte/IS response in a pre-extracted spiked sample to a post-extracted spiked sample.Consistent and reproducible across QCs (typically >60-80%, but consistency is key).[11][Insert experimental value][Insert experimental value]
Matrix Effect (ME) The suppression or enhancement of ionization of the analyte/IS by co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized ME across at least 6 lots of matrix should be ≤15%.[4][Insert experimental value][Insert experimental value]
Process Efficiency (%) The overall efficiency of the method, combining extraction recovery and matrix effects.Consistent and reproducible.[Insert experimental value][Insert experimental value]
Within-Run Precision (%CV) The precision of the method within a single analytical run, evaluated at multiple QC levels.≤15% for QC samples (≤20% at the Lower Limit of Quantification, LLOQ).[4]N/A[Insert experimental value]
Between-Run Precision (%CV) The precision of the method across different analytical runs on different days.≤15% for QC samples (≤20% at the LLOQ).[4]N/A[Insert experimental value]
Accuracy (% Bias) The closeness of the measured concentration to the nominal concentration, evaluated at multiple QC levels.Within ±15% of the nominal value (±20% at the LLOQ).[4]N/A[Insert experimental value]

Visualization

LLE Experimental Workflow

LLE_Workflow start Start: Plasma Sample (100 µL) spike_is Spike with Ethyl Cyclopropylcarboxylate-d5 start->spike_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate, 500 µL) spike_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow diagram of the liquid-liquid extraction protocol.

Logical Relationships in LLE Method Development

LLE_Development cluster_factors Key Optimization Factors cluster_outputs Performance Metrics goal Goal: High Recovery & Low Matrix Effect solvent Solvent Selection (Polarity, Density) goal->solvent ph Aqueous Phase pH (for ionizable analytes) goal->ph ratio Solvent : Sample Ratio goal->ratio salt Salting-Out Effect (e.g., add NaCl) goal->salt recovery Extraction Recovery solvent->recovery cleanliness Extract Cleanliness solvent->cleanliness ph->recovery ratio->recovery salt->recovery precision Precision & Accuracy recovery->precision cleanliness->precision

Caption: Key factors influencing LLE method development and optimization.

Conclusion

This application note provides a foundational liquid-liquid extraction protocol for samples containing Ethyl Cyclopropylcarboxylate-d5 as an internal standard. The success of any bioanalytical method relies on careful optimization and rigorous validation.[2][10] Researchers should adapt the solvent choice, sample-to-solvent ratio, and other parameters to suit the specific physicochemical properties of their target analyte.[8][12] The provided workflow and data validation table serve as a comprehensive guide for developing a robust, accurate, and precise quantitative method for drug development and research applications.

References

Troubleshooting & Optimization

Resolving Matrix Effects with Deuterated Internal Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) analysis using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] These effects are a significant source of imprecision in quantitative analyses.

Q2: How do deuterated internal standards theoretically correct for matrix effects?

A2: A deuterated internal standard (IS) is a form of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. The underlying principle is that the deuterated IS is chemically almost identical to the analyte.[2] Therefore, it is expected to have the same chromatographic retention time, extraction recovery, and ionization response in the mass spectrometer.[2][3] By adding a known amount of the deuterated IS to each sample, any signal suppression or enhancement caused by the matrix should affect both the analyte and the IS to the same extent. The ratio of the analyte signal to the IS signal should therefore remain constant, allowing for accurate quantification despite variations in matrix effects.

Q3: What are the common reasons for a deuterated internal standard failing to compensate for matrix effects?

A3: While effective in many cases, deuterated internal standards can fail to provide adequate correction due to a phenomenon known as "differential matrix effects."[4] This occurs when the matrix affects the analyte and the internal standard to different extents. The primary reasons for this include:

  • Chromatographic Separation (Deuterium Isotope Effect): The substitution of hydrogen with the heavier deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[1] This can lead to a small difference in retention time between the analyte and the deuterated IS on a chromatographic column.[1] If this separation occurs in a region of the chromatogram with varying ion suppression, the analyte and the IS will experience different degrees of matrix effects, leading to inaccurate results.[5]

  • Differences in Extraction Recovery: In some cases, the analyte and its deuterated analog may exhibit different extraction recoveries from the sample matrix.[3]

  • Instability of the Deuterium Label (H/D Exchange): Deuterium atoms on certain chemical groups can sometimes exchange with hydrogen atoms from the solvent or matrix, leading to a change in the concentration of the deuterated IS and the formation of the unlabeled analyte.[3]

Q4: My analyte and deuterated internal standard show different recoveries. What should I do?

A4: When you observe differential recovery, a systematic investigation is necessary. Here are the steps to troubleshoot this issue:

  • Verify Extraction Procedure: Re-evaluate your sample preparation and extraction protocol. Ensure consistency in all steps, including solvent volumes, pH, and mixing times.

  • Investigate H/D Exchange: Assess the stability of the deuterium label in your sample matrix and processing solvents. This can be done by incubating the deuterated IS in the matrix or solvent for varying periods and analyzing for any loss of deuterium or formation of the unlabeled analyte.

  • Consider an Alternative Internal Standard: If the issue persists, consider using an internal standard with a more stable label, such as a ¹³C- or ¹⁵N-labeled analog, if available.[1]

Q5: How can I determine if the deuterium isotope effect is causing a chromatographic shift in my assay?

A5: To investigate a potential deuterium isotope effect, you can perform the following:

  • High-Resolution Chromatography: Use a high-efficiency chromatographic column and optimize the separation conditions to see if you can resolve the analyte and the deuterated IS.

  • Vary Chromatographic Conditions: Experiment with different mobile phase compositions, gradients, and column temperatures. A change in the relative retention time between the analyte and the IS under different conditions can indicate a deuterium isotope effect.

  • Use a Lower Resolution Column: Counterintuitively, if a slight separation is the issue, using a column with lower resolution might cause the analyte and IS to co-elute completely, potentially mitigating the differential matrix effect.[1]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for identifying and addressing issues related to matrix effects and deuterated internal standards.

MatrixEffectTroubleshooting cluster_start Start: Inaccurate Quantitative Results cluster_investigation Investigation Steps cluster_findings Potential Findings cluster_solutions Resolution Strategies start Inaccurate or Imprecise Results with Deuterated IS check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Significant Matrix Effect (Suppression or Enhancement) check_me->me_present ME > 15% check_coelution Evaluate Analyte and IS Chromatographic Co-elution check_recovery Determine Analyte and IS Extraction Recovery check_coelution->check_recovery Peaks Co-elute isotope_effect Chromatographic Shift (Isotope Effect) check_coelution->isotope_effect Peaks Separated check_stability Assess IS Stability (H/D Exchange) check_recovery->check_stability Recoveries Similar recovery_issue Different Extraction Recoveries check_recovery->recovery_issue Recoveries Differ stability_issue IS is Unstable check_stability->stability_issue IS Degrades me_present->check_coelution differential_me Differential Matrix Effect optimize_chrom Optimize Chromatography differential_me->optimize_chrom optimize_prep Improve Sample Preparation differential_me->optimize_prep change_is Use Alternative IS (e.g., ¹³C-labeled) differential_me->change_is matrix_match Use Matrix-Matched Calibrators differential_me->matrix_match isotope_effect->differential_me recovery_issue->differential_me stability_issue->differential_me

Caption: Troubleshooting workflow for inaccurate results when using a deuterated internal standard.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Addition

This protocol allows for the quantitative determination of matrix effects by comparing the response of an analyte in a neat solution to its response in a sample matrix extract.

Materials:

  • Blank matrix (e.g., plasma, urine) from at least six different sources

  • Analyte and deuterated internal standard stock solutions

  • Mobile phase and reconstitution solvent

  • LC-MS/MS system

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Process blank matrix samples through the entire extraction procedure. Spike the resulting extract with the analyte and internal standard to the same final concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and internal standard before the extraction procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (ME %):

      • ME % = (Peak Area of Set B / Peak Area of Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • An acceptable range is typically 85-115%.

    • Recovery (RE %):

      • RE % = (Peak Area of Set C / Peak Area of Set B) * 100

      • This measures the efficiency of the extraction process.

    • Process Efficiency (PE %):

      • PE % = (Peak Area of Set C / Peak Area of Set A) * 100

      • This represents the overall effect of recovery and matrix effects.

The following diagram outlines the experimental workflow for this protocol.

PostExtractionSpike cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation neat Set A: Spike Analyte & IS in Neat Solvent lcms LC-MS/MS Analysis neat->lcms post_spike Set B: Extract Blank Matrix, then Spike Analyte & IS post_spike->lcms pre_spike Set C: Spike Blank Matrix, then Extract pre_spike->lcms calc_me Calculate Matrix Effect: (Area B / Area A) * 100 lcms->calc_me calc_re Calculate Recovery: (Area C / Area B) * 100 lcms->calc_re suppression ME < 85% Ion Suppression calc_me->suppression enhancement ME > 115% Ion Enhancement calc_me->enhancement acceptable_re Consistent & High Recovery calc_re->acceptable_re

Caption: Experimental workflow for assessing matrix effects and recovery.

Data Presentation

The following tables provide examples of how to summarize quantitative data from matrix effect and recovery experiments.

Table 1: Matrix Effect and Recovery Data for Analyte X and its Deuterated Internal Standard (IS-d3)

Matrix LotAnalyte X ME (%)IS-d3 ME (%)Analyte X RE (%)IS-d3 RE (%)
175.276.192.593.1
280.179.591.892.2
368.985.393.188.5
472.573.090.591.0
581.380.894.093.8
677.478.292.792.5
Mean 75.9 78.8 92.4 91.9
%CV 6.8 5.4 1.4 2.0

In this example, Lot 3 shows a potential differential matrix effect for the analyte and the IS, as well as a difference in recovery, which warrants further investigation.

Table 2: Investigating Deuterium Isotope Effect on Retention Time (RT)

Mobile Phase CompositionAnalyte RT (min)IS-d3 RT (min)ΔRT (sec)
50% Acetonitrile3.253.231.2
60% Acetonitrile2.892.861.8
70% Acetonitrile2.512.472.4

An increasing separation (ΔRT) with changes in mobile phase composition suggests the presence of a deuterium isotope effect.

References

Optimizing LC-MS/MS parameters for Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for Ethyl Cyclopropylcarboxylate-d5.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of Ethyl Cyclopropylcarboxylate-d5 in LC-MS/MS analysis?

Ethyl Cyclopropylcarboxylate-d5 is most commonly used as an internal standard (IS) for the quantification of the non-deuterated form, Ethyl Cyclopropylcarboxylate, or other structurally similar analytes. The five deuterium atoms provide a mass shift that allows it to be distinguished from the analyte of interest by the mass spectrometer, while its chemical properties ensure it behaves similarly during sample preparation and chromatographic separation.

Q2: I cannot find a published method for Ethyl Cyclopropylcarboxylate-d5. Where should I start with my method development?

It is common for specific deuterated internal standards to lack extensive public documentation.[1] Method development should begin with compound optimization, also known as tuning, where mass spectrometry parameters are optimized for the specific analyte.[1] This involves determining the precursor and product ions and optimizing collision energies and other voltages.[1] The following sections provide recommended starting parameters and a detailed experimental protocol to guide your method development.

Q3: What are the precursor and product ions (MRM transitions) for Ethyl Cyclopropylcarboxylate-d5?

The molecular formula for Ethyl Cyclopropylcarboxylate is C₆H₁₀O₂ with a molecular weight of 114.14 g/mol .[2][3][4][5] For the d5 variant, assuming deuteration on the ethyl group, the molecular weight is approximately 119.14 g/mol . The most common adduct in positive electrospray ionization (ESI+) is the protonated molecule, [M+H]⁺.

Based on this, the precursor ion (Q1) would be m/z 120.1. Plausible product ions (Q3) can be predicted from the fragmentation of the parent molecule. The following table provides suggested Multiple Reaction Monitoring (MRM) transitions and starting parameters for optimization.

Quantitative Data Summary

The following table summarizes the recommended starting parameters for the LC-MS/MS method development of Ethyl Cyclopropylcarboxylate-d5. Note: These are theoretical starting points and must be optimized on your specific instrument.[1]

ParameterRecommended Starting Value/RangePurpose
Mass Spectrometry
PolarityPositive (ESI+)To form the [M+H]⁺ precursor ion.
Precursor Ion (Q1)m/z 120.1The protonated molecule of Ethyl Cyclopropylcarboxylate-d5.
Product Ion (Q3) 1m/z 92.1Putative fragment corresponding to the loss of ethylene-d4.
Product Ion (Q3) 2m/z 74.1Putative fragment corresponding to the cyclopropanecarbonylium ion.
Collision Energy (CE)10 - 30 eVTo be optimized for each transition to achieve maximum fragment intensity.
Declustering Potential (DP)40 - 80 VTo be optimized to reduce solvent clusters and enhance signal.
Entrance Potential (EP)8 - 12 VTo be optimized for ion transmission into the mass analyzer.
Collision Cell Exit Potential (CXP)10 - 15 VTo be optimized for fragment ion transmission.
Liquid Chromatography
ColumnC18 (e.g., 2.1 x 50 mm, 1.8 µm)A common reversed-phase column suitable for small molecules.
Mobile Phase A0.1% Formic Acid in WaterProvides a proton source for ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileElutes the analyte from the C18 column.
Flow Rate0.3 - 0.5 mL/minTo be optimized based on column dimensions and desired chromatography.
Column Temperature35 - 45 °CTo ensure reproducible retention times and peak shapes.
Injection Volume1 - 5 µLTo be adjusted based on sample concentration and instrument sensitivity.

Experimental Protocols

Protocol 1: Optimization of MS/MS Parameters

This protocol outlines the steps for optimizing the mass spectrometry parameters for Ethyl Cyclopropylcarboxylate-d5 using infusion analysis.

  • Standard Preparation: Prepare a 100-500 ng/mL solution of Ethyl Cyclopropylcarboxylate-d5 in a solvent mixture that mimics the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Q1 Scan: Acquire a full scan in Q1 to confirm the presence and maximize the intensity of the precursor ion (m/z 120.1). Adjust the declustering potential (DP) and entrance potential (EP) to achieve the highest and most stable signal.

  • Product Ion Scan: Perform a product ion scan by selecting m/z 120.1 in Q1 and scanning Q3 to identify the most abundant and stable fragment ions.

  • MRM Optimization: For each identified precursor-product ion pair (MRM transition), optimize the collision energy (CE) to find the value that yields the highest product ion intensity. Also, optimize the collision cell exit potential (CXP).

  • Selection of Transitions: Select the two most intense and specific MRM transitions for quantification (quantifier) and confirmation (qualifier).

Visualizations

LCMS_Workflow cluster_prep Sample and Standard Preparation cluster_ms_opt MS Optimization (Infusion) cluster_lc_dev LC Method Development cluster_analysis Sample Analysis and Data Processing prep_std Prepare Ethyl Cyclopropylcarboxylate-d5 Standard Solution (100-500 ng/mL) infuse Infuse Standard into MS prep_std->infuse prep_sample Prepare Analytical Samples Spiked with Internal Standard inject Inject Samples onto LC-MS/MS prep_sample->inject q1_scan Optimize Q1 for Precursor Ion (m/z 120.1) infuse->q1_scan prod_scan Identify Product Ions q1_scan->prod_scan mrm_opt Optimize Collision Energy (CE) for each MRM Transition prod_scan->mrm_opt col_select Select Appropriate LC Column (e.g., C18) mrm_opt->col_select mob_phase Optimize Mobile Phase Composition and Gradient col_select->mob_phase flow_rate Optimize Flow Rate and Column Temperature mob_phase->flow_rate flow_rate->inject acquire Acquire Data using Optimized MRM Method inject->acquire process Process Data, Integrate Peaks, and Quantify Analyte acquire->process

Caption: Workflow for LC-MS/MS Method Development and Optimization.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Ethyl Cyclopropylcarboxylate-d5.

Issue 1: Low or No Signal Intensity

  • Q: I am not seeing any signal for my internal standard. What should I check first?

    • A: First, verify the basics: ensure the mass spectrometer is tuned and calibrated.[7] Check that the correct method file is loaded and the MS acquisition window is appropriate for the expected retention time.[8] Confirm that all instrument parameters, including gas flows, temperatures, and voltages, are set as expected.[8] Also, check the mobile phase composition and ensure there are no air bubbles in the lines.[8][9]

  • Q: My signal intensity is very low. How can I improve it?

    • A: Low signal intensity can stem from several factors.[10]

      • MS Source Optimization: Re-optimize the source conditions. Check the electrospray needle position and ensure a stable spray is being generated.[8] Clean the ion source, as contamination can suppress the signal.[10]

      • Compound Chemistry: Ensure the mobile phase is compatible with the ionization of your analyte. The use of additives like formic acid is crucial for good protonation in positive ESI mode.[8]

      • Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of your analyte. Improve sample clean-up or adjust the chromatography to separate the analyte from interfering compounds.[10]

      • Parameter Optimization: The initial MS/MS parameters may not be optimal. Re-infuse the standard and carefully optimize the declustering potential and collision energy.[6][11]

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

  • Q: My chromatographic peaks are tailing. What is the cause?

    • A: Peak tailing can be caused by several factors:

      • Column Issues: The column may be contaminated or degraded. Try flushing the column with a strong solvent.[8][12] If the problem persists, the column may need to be replaced.[12]

      • Secondary Interactions: Acidic or basic compounds can interact with active sites on the column packing material. Ensure the mobile phase pH is appropriate. The addition of 0.1% formic acid usually helps to minimize these interactions for compounds like esters.

      • Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your sample in a solvent similar to the starting mobile phase conditions.[12]

  • Q: My peaks are broad or split. What should I investigate?

    • A:

      • Column Overloading: Injecting too much sample can lead to broad, fronting peaks.[12] Try diluting your sample.

      • Contamination: Contamination at the head of the column can cause peak splitting.[12] Back-flushing the column or replacing the guard column may resolve this.

      • Temperature Effects: Inconsistent column temperature can lead to peak broadening. Ensure the column oven is functioning correctly.

Issue 3: Retention Time Shifts

  • Q: My retention time is shifting between injections. How can I stabilize it?

    • A: Retention time instability is often related to the LC system.[10]

      • System Equilibration: Ensure the LC system is fully equilibrated with the mobile phase before starting the injection sequence.

      • Pump Performance: Inconsistent pump flow can cause retention time shifts. Check for pressure fluctuations and ensure the pump seals are in good condition.[8][10] Leaks in the system can also be a cause.[12]

      • Mobile Phase: The mobile phase composition can change over time due to evaporation of the more volatile component. Prepare fresh mobile phases daily.[9]

Troubleshooting_Flowchart cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_rt Retention Time Issues start Problem Encountered no_signal No or Low Signal start->no_signal bad_peak Poor Peak Shape (Tailing, Splitting) start->bad_peak rt_shift Retention Time Shift start->rt_shift check_basics Check MS Tune/Cal, Method, Gases, Voltages no_signal->check_basics check_spray Inspect ESI Spray Stability check_basics->check_spray clean_source Clean Ion Source check_spray->clean_source reoptimize_ms Re-optimize MS Parameters clean_source->reoptimize_ms flush_column Flush Column with Strong Solvent bad_peak->flush_column check_solvent Check Injection Solvent Compatibility flush_column->check_solvent check_load Reduce Injection Volume/Concentration check_solvent->check_load equilibrate Ensure System Equilibration rt_shift->equilibrate check_pressure Check for Leaks and Pressure Fluctuations equilibrate->check_pressure fresh_mp Prepare Fresh Mobile Phase check_pressure->fresh_mp

Caption: Troubleshooting Flowchart for Common LC-MS/MS Issues.

References

Addressing retention time shifts with deuterated standards.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in chromatography. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a specific focus on retention time shifts.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and why is it used?

A deuterated internal standard (IS) is a version of an analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] These standards are widely used in mass spectrometry-based analysis (like LC-MS and GC-MS) to improve the accuracy and precision of quantification.[1] Because they are chemically almost identical to the analyte, they behave similarly during sample preparation, chromatography, and ionization, effectively correcting for variations in sample extraction, matrix effects, and instrument response.[1][3][4]

Q2: Why is my deuterated standard eluting at a different retention time than my analyte?

A retention time (RT) shift between an analyte and its deuterated internal standard is a known phenomenon.[5][6] Typically, the deuterated compound will elute slightly earlier than the non-deuterated analyte.[7][8] This is due to the "chromatographic isotope effect," where the substitution of hydrogen with the larger deuterium atom can subtly alter the molecule's physicochemical properties, such as its polarity or lipophilicity, leading to different interactions with the stationary phase of the chromatography column.[7][9][10]

Q3: Is a small retention time shift between my analyte and deuterated standard a problem?

While a small, consistent shift is often acceptable, complete co-elution is ideal for accurately correcting matrix effects, which can vary across a single peak.[10] Significant or inconsistent shifts can compromise data quality. However, in some cases, a slight separation can be advantageous, for instance, to prevent issues where the mass spectra of the analyte and standard interfere with each other.[5]

Q4: How much of a retention time shift is considered normal?

The magnitude of the shift depends on several factors, including the number of deuterium atoms, the chromatographic conditions (e.g., isocratic vs. gradient elution), and the specific molecules involved.[5][6][11] Shifts can range from negligible to several seconds.[5] For example, an average shift of 0.04 minutes has been observed in some studies.[11] It is more important that the shift is consistent and reproducible across all samples and standards.

Q5: Are there alternatives to deuterated standards that show less retention time shift?

Yes, internal standards labeled with other stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) typically exhibit much smaller or no discernible retention time shifts compared to their unlabeled counterparts.[5][10][12] This is because the fractional change in mass is smaller and has less impact on the molecule's chromatographic behavior.[5] However, ¹³C and ¹⁵N labeled standards are often more expensive and less commonly available than deuterated standards.[12]

Troubleshooting Guide: Managing Retention Time Shifts

This guide provides a systematic approach to diagnosing and addressing issues with retention time shifts between your analyte and its deuterated internal standard.

Problem: Inconsistent or Drifting Retention Times

If you observe that the retention time difference between your analyte and the deuterated standard is not constant across a batch of samples, it could indicate a problem with the stability of your chromatographic system.

Potential Causes & Solutions:

Cause Solution
Column Equilibration Ensure the column is fully equilibrated before starting the analytical run. Perform several blank injections to condition the column until retention times stabilize.[13]
Mobile Phase Issues Check for proper mobile phase composition and ensure it is freshly prepared and well-mixed. Inconsistent mobile phase can lead to gradient variability.
Temperature Fluctuations Verify that the column oven temperature is stable and consistent. Temperature changes directly impact retention times.[13]
Flow Rate Instability Check the pump for pressure fluctuations which could indicate leaks or pump seal issues, leading to an unstable flow rate.[13]
Sample Matrix Effects Complex sample matrices can sometimes affect the chromatography. Ensure your sample preparation is robust and effectively removes interfering substances.
Problem: Significant Separation Between Analyte and Standard

A large, though consistent, separation between the analyte and the internal standard peak can be problematic for accurate quantification, especially if matrix effects vary across the elution window.

Potential Causes & Solutions:

Cause Solution
Chromatographic Isotope Effect This is the inherent cause of the shift. While it cannot be eliminated, it can be managed.
Isocratic Elution Isocratic methods can sometimes exaggerate the separation between the analyte and the deuterated standard.[5]
Shallow Gradient A very shallow gradient may also result in a larger time difference between the two peaks.[5]
Action Plan 1. Modify the Gradient: Adjust the solvent gradient to be steeper in the region where the compounds elute. This can help to sharpen the peaks and reduce the time difference between them.2. Optimize Temperature: Experiment with slightly different column temperatures to see if it influences the separation.3. Consider a Different Column: If the issue persists, a column with a different stationary phase chemistry might provide a different selectivity and reduce the separation.4. Accept and Monitor: If the separation is highly reproducible and does not impact quantification accuracy (as determined during method validation), it may be acceptable.

Experimental Protocols

Protocol: Evaluating Analyte and Deuterated IS Co-elution

This protocol outlines a typical experiment to determine the retention time difference between an analyte and its deuterated internal standard.

1. Preparation of Standards:

  • Prepare a stock solution of the analyte and a separate stock solution of the deuterated internal standard in a suitable solvent.
  • Create a working solution containing both the analyte and the deuterated IS at a known concentration (e.g., 1 µg/mL).

2. LC-MS/MS System Setup:

  • Column: C18 reverse-phase column (or other appropriate column for the analyte).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A typical starting gradient could be 5% B ramping to 95% B over 10 minutes, followed by a wash and re-equilibration step.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Set to monitor the specific mass transitions for both the analyte and the deuterated internal standard.

3. Data Acquisition:

  • Inject the mixed working solution onto the LC-MS/MS system.
  • Acquire the chromatograms for both the analyte and the internal standard.

4. Data Analysis:

  • Determine the retention time for the apex of the analyte peak and the deuterated IS peak.
  • Calculate the difference in retention time (ΔRT).
  • Evaluate the peak shape and resolution between the two peaks.
  • Repeat the injection multiple times (e.g., n=5) to assess the reproducibility of the retention times and the ΔRT.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. LC-MS Analysis cluster_data 3. Data Evaluation prep_analyte Prepare Analyte Stock Solution prep_mix Create Mixed Working Solution prep_analyte->prep_mix prep_is Prepare Deuterated IS Stock Solution prep_is->prep_mix setup_lcms Set Up LC-MS/MS (Gradient, Flow, Temp) inject Inject Mixed Solution prep_mix->inject setup_lcms->inject acquire Acquire Data (Monitor Mass Transitions) inject->acquire find_rt Determine Peak Retention Times (RT) acquire->find_rt calc_delta Calculate ΔRT (RT_analyte - RT_is) find_rt->calc_delta assess Assess Reproducibility and Peak Shape calc_delta->assess

Caption: Workflow for evaluating retention time shifts.

troubleshooting_workflow cluster_inconsistent Inconsistent Shift Troubleshooting cluster_consistent Consistent Shift Optimization start RT Shift Observed is_shift_consistent Is the RT shift consistent? start->is_shift_consistent check_system Check System Stability: - Column Equilibration - Mobile Phase - Temperature - Flow Rate is_shift_consistent->check_system No is_separation_large Is the peak separation significant? is_shift_consistent->is_separation_large Yes re_run Re-run System Suitability check_system->re_run modify_gradient Modify Gradient (e.g., make steeper) is_separation_large->modify_gradient Yes accept Acceptable Shift: Proceed with validation is_separation_large->accept No optimize_temp Optimize Temperature modify_gradient->optimize_temp

Caption: Troubleshooting logic for retention time shifts.

References

Troubleshooting poor peak shape for Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ethyl Cyclopropylcarboxylate-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing significant peak tailing for Ethyl Cyclopropylcarboxylate-d5. What are the potential causes and how can I fix it?

A1: Peak tailing for ester compounds like Ethyl Cyclopropylcarboxylate-d5 in gas chromatography (GC) is commonly caused by secondary interactions with active sites within the analytical system.[1] These active sites are often exposed silanol groups on the surfaces of the inlet liner, glass wool, or the column itself.

Common Causes and Solutions for Peak Tailing:

  • Active Inlet Liner: The glass liner in the GC inlet can have active sites that interact with your analyte.

    • Solution: Replace the liner with a new, deactivated (silanized) one. Using a liner with deactivated glass wool is also recommended.[2]

  • Column Contamination or Degradation: Over time, the inlet portion of the column can become contaminated with non-volatile sample matrix components, or the stationary phase can degrade, exposing active sites.

    • Solution: Trim the front end of the column. A common practice is to remove 10-20 cm from the inlet side.[2] This removes the most contaminated section. Remember to update the column length in your instrument configuration.[1]

  • Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak distortion.

    • Solution: Ensure the column is cut cleanly at a 90° angle and installed at the correct depth as specified by your instrument manufacturer.[1][2]

  • System Leaks: Leaks in the carrier gas flow path can lead to poor peak shapes.

    • Solution: Perform a leak check of the system, paying close attention to the septum and column fittings.[3]

Q2: My peak for Ethyl Cyclopropylcarboxylate-d5 is fronting. What does this indicate?

A2: Peak fronting is often a sign of column overload.[2] This occurs when the amount of analyte injected exceeds the capacity of the stationary phase at that point in the column.

Common Causes and Solutions for Peak Fronting:

  • Sample Concentration Too High: The most common cause is injecting a sample that is too concentrated.

    • Solution: Dilute your sample and reinject. Review your sample preparation procedure to ensure the final concentration is within the optimal range for your column.[2][4]

  • Inappropriate Injection Volume: Injecting too large a volume of even a moderately concentrated sample can also lead to overload.

    • Solution: Reduce the injection volume.[4]

  • Column Film Thickness: Columns with a thinner stationary phase film are more easily overloaded.

    • Solution: If you consistently see fronting, consider using a column with a thicker film.[2]

Q3: I am seeing split peaks for my analyte. What could be the issue?

A3: Peak splitting can arise from several factors related to the injection technique and column installation.[1][2]

Common Causes and Solutions for Peak Splitting:

  • Improper Column Cut: A jagged or angled column cut can cause the sample to be introduced unevenly onto the column.

    • Solution: Recut the column end to ensure a clean, 90° break.[2]

  • Incorrect Column Installation: An improperly positioned column in the inlet can lead to peak splitting.

    • Solution: Verify the column is installed at the correct height according to the manufacturer's instructions.[2]

  • Solvent Mismatch in Splitless Injection: If you are using splitless injection, a mismatch between the polarity of your sample solvent and the stationary phase can cause peak splitting.

    • Solution: Ensure the solvent is compatible with the stationary phase. Additionally, the initial oven temperature should typically be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[2][5]

Quantitative Troubleshooting Parameters

The following table summarizes key quantitative parameters to consider when troubleshooting poor peak shape for Ethyl Cyclopropylcarboxylate-d5. These are general guidelines and may need to be optimized for your specific instrument and method.

ParameterSymptomRecommended ActionTypical Value/Range
Injection Volume Peak FrontingReduce injection volume.[4]0.5 - 2 µL
Sample Concentration Peak FrontingDilute the sample.[2]Method Dependent
Initial Oven Temperature (Splitless) Peak Splitting/BroadeningSet initial oven temperature ~20°C below the solvent's boiling point.[2]Solvent Dependent
Column Trimming Peak TailingTrim 10-20 cm from the inlet of the column.[2]N/A
Liner Type Peak TailingUse a deactivated (silanized) liner.N/A

Experimental Protocols

Protocol 1: GC Inlet Maintenance

  • Cool Down: Cool the GC inlet and oven to room temperature. Turn off the carrier gas flow at the instrument (do not turn off the tank).

  • Remove Column: Carefully remove the column from the inlet.

  • Remove Septum and Liner: Unscrew the inlet retaining nut and remove the septum and the inlet liner.

  • Inspect and Clean: Visually inspect the inlet for any residue. If necessary, clean the inlet body with an appropriate solvent and a soft brush.

  • Install New Liner and Septum: Place a new, deactivated liner and septum into the inlet and secure the retaining nut. Do not overtighten.

  • Leak Check: Turn the carrier gas back on and perform a leak check on the inlet fitting.

Protocol 2: GC Column Trimming and Installation

  • Prepare the Column: After removing the column from the instrument, use a ceramic scoring wafer to make a clean, 90-degree cut, removing 10-20 cm from the inlet end.[2] Inspect the cut with a magnifying glass to ensure it is clean and square.[2]

  • Install the Column: Thread a new nut and ferrule onto the column.

  • Position in Inlet: Insert the column into the inlet to the depth recommended by your GC manufacturer. This is a critical step to avoid dead volume.[1]

  • Tighten Fittings: Tighten the column nut according to the manufacturer's instructions.

  • Condition the Column (if necessary): If a significant portion of the column was removed, it may be beneficial to briefly condition it at a moderate temperature.

  • Leak Check: Perform a leak check on the column fitting.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for Ethyl Cyclopropylcarboxylate-d5.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing, Fronting, Splitting) check_fronting Is the peak fronting? start->check_fronting check_tailing Is the peak tailing? check_fronting->check_tailing No reduce_concentration Dilute Sample & Reduce Injection Volume check_fronting->reduce_concentration Yes check_splitting Is the peak splitting? check_tailing->check_splitting No inlet_maintenance Perform Inlet Maintenance: - Replace Liner with Deactivated Liner - Replace Septum check_tailing->inlet_maintenance Yes check_column_install Check Column Installation: - Proper Depth - Clean 90° Cut check_splitting->check_column_install Yes leak_check Perform System Leak Check check_splitting->leak_check No / Other Issues reanalyze Re-analyze Sample reduce_concentration->reanalyze trim_column Trim 10-20 cm from Column Inlet inlet_maintenance->trim_column trim_column->reanalyze check_injection_params Review Injection Parameters: - Solvent/Phase Compatibility - Initial Oven Temperature check_column_install->check_injection_params check_injection_params->reanalyze leak_check->reanalyze problem_solved Problem Solved reanalyze->problem_solved

Caption: A logical workflow for diagnosing and resolving common peak shape issues.

References

Technical Support Center: Minimizing Ion Suppression with Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Ethyl Cyclopropylcarboxylate-d5 as an internal standard to minimize ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in LC-MS analysis?

A: Ion suppression is a phenomenon observed in mass spectrometry where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, proteins, lipids).[1][2][3] This suppression leads to a decreased signal intensity for the analyte, which can result in inaccurate and imprecise quantification, and in severe cases, false negative results.[2] It is a significant concern in the analysis of complex biological samples where the matrix is a major component.

Q2: How does an internal standard (IS) help in minimizing ion suppression?

A: An internal standard is a compound of known concentration that is added to samples, calibrators, and quality controls.[4] Ideally, the IS has physicochemical properties very similar to the analyte of interest and will therefore experience similar effects from the sample matrix, including ion suppression.[1][2][3] By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity due to ion suppression can be normalized, leading to more accurate and reliable quantification.[1]

Q3: What is Ethyl Cyclopropylcarboxylate-d5 and why is it used as an internal standard?

A: Ethyl Cyclopropylcarboxylate-d5 is a deuterated form of Ethyl Cyclopropylcarboxylate. Its chemical formula is C6H5D5O2 and it has a molecular weight of 119.17.[5] As a stable isotope-labeled internal standard (SIL-IS), it is an ideal choice for quantitative LC-MS analysis. Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it co-elutes and experiences the same degree of ion suppression.[3] The mass difference allows the mass spectrometer to distinguish it from the analyte of interest.

Q4: When should I add Ethyl Cyclopropylcarboxylate-d5 to my samples?

A: The internal standard should be added to your samples as early as possible in the sample preparation workflow.[6] This ensures that it is subjected to the same experimental variations as the analyte, including extraction efficiency, and any losses during sample handling, in addition to ion suppression.

Q5: How do I determine the optimal concentration of Ethyl Cyclopropylcarboxylate-d5 to use?

A: The concentration of the internal standard should be consistent across all samples and ideally be within the linear dynamic range of the assay and at a concentration similar to the expected analyte concentration. An excessively high concentration of the internal standard can itself cause ion suppression of the analyte.[3] It is recommended to perform experiments with varying concentrations of the internal standard to determine the optimal level for your specific application.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in analyte/IS ratio across replicates Inconsistent addition of the internal standard.Ensure precise and consistent pipetting of the internal standard into all samples, calibrators, and QCs. Use a calibrated pipette and consider a dilution series of the IS to improve accuracy.
Poor mixing of the internal standard with the sample.Vortex or mix the samples thoroughly after the addition of the internal standard to ensure homogeneity.
The internal standard is not a suitable match for the analyte.Verify that the chromatographic and ionization behaviors of Ethyl Cyclopropylcarboxylate-d5 are similar to your analyte of interest. If not, a different internal standard may be required.
Low signal intensity for both analyte and internal standard Severe ion suppression from the sample matrix.Optimize sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[2]
Suboptimal LC-MS conditions.Optimize chromatographic conditions to achieve better separation of the analyte and IS from the matrix components. Adjust mobile phase composition, gradient, and flow rate.[1] Optimize MS source parameters (e.g., gas flows, temperature, voltages) to improve ionization efficiency.
Internal standard peak area is not consistent across samples The internal standard itself is experiencing variable ion suppression.This is the primary reason for using an internal standard. As long as the analyte/IS ratio is consistent, this is acceptable. However, if the IS signal is suppressed to a level that compromises sensitivity, further optimization of sample cleanup or chromatography is necessary.
Degradation of the internal standard.Ensure the stability of Ethyl Cyclopropylcarboxylate-d5 in your sample matrix and storage conditions. Prepare fresh stock solutions regularly.
Analyte and internal standard do not co-elute Deuterium isotope effect causing a slight shift in retention time.While stable isotope-labeled standards are designed to co-elute, minor separations can occur. If the separation is significant, the analyte and IS may not experience the same matrix effects. Adjusting the chromatographic method (e.g., gradient, temperature) may help to achieve co-elution. In some cases, a different stable isotope-labeled standard (e.g., ¹³C) may be necessary if the deuterium effect is problematic.

Experimental Protocols

Protocol 1: Evaluation of Ion Suppression in a Biological Matrix

This protocol describes a post-extraction addition method to quantify the extent of ion suppression.

  • Sample Preparation:

    • Prepare two sets of samples.

    • Set A (Matrix): Spike a known amount of your analyte and Ethyl Cyclopropylcarboxylate-d5 into an extracted blank biological matrix (e.g., plasma, urine).

    • Set B (Solvent): Spike the same amount of your analyte and Ethyl Cyclopropylcarboxylate-d5 into the reconstitution solvent.

  • LC-MS Analysis:

    • Analyze both sets of samples using your developed LC-MS method.

  • Data Analysis:

    • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Protein Precipitation with Ethyl Cyclopropylcarboxylate-d5
  • Sample Spiking:

    • To 100 µL of biological sample (e.g., plasma), calibrator, or QC, add 10 µL of Ethyl Cyclopropylcarboxylate-d5 working solution (concentration to be optimized for your assay).

    • Vortex for 10 seconds.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • LC-MS Injection:

    • Inject an appropriate volume onto the LC-MS system.

Quantitative Data Summary

The following tables present illustrative data on the effectiveness of Ethyl Cyclopropylcarboxylate-d5 in compensating for ion suppression for a hypothetical analyte.

Table 1: Matrix Effect Assessment

CompoundPeak Area (Solvent)Peak Area (Matrix)Matrix Effect (%)
Analyte X1,500,000750,00050%
Ethyl Cyclopropylcarboxylate-d51,650,000825,00050%

This table demonstrates that both the analyte and the internal standard experience a 50% signal suppression due to the matrix.

Table 2: Quantitative Analysis with and without Internal Standard Correction

SampleAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioCalculated Concentration (without IS)Calculated Concentration (with IS)
Calibrator 1 (1 ng/mL)1,500,0001,650,0000.911.0 ng/mL1.0 ng/mL
QC Low (2 ng/mL) in Matrix1,500,0001,650,0000.911.0 ng/mL2.0 ng/mL
QC High (50 ng/mL) in Matrix37,500,00041,250,0000.9125.0 ng/mL50.0 ng/mL

This table illustrates how the use of an internal standard corrects for the ion suppression, leading to accurate quantification of the quality control samples.

Visualizations

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source cluster_suppression Ion Suppression Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Competition Competition for charge and surface access GasPhaseIons Gas Phase Ions Droplet->GasPhaseIons Ionization MS_Analyzer MS_Analyzer GasPhaseIons->MS_Analyzer To Analyzer Competition->Droplet

Caption: Mechanism of Ion Suppression in the Electrospray Ionization (ESI) Source.

ExperimentalWorkflow Start Start: Biological Sample Add_IS Add Ethyl Cyclopropylcarboxylate-d5 Start->Add_IS Sample_Prep Sample Preparation (e.g., Protein Precipitation) Add_IS->Sample_Prep Centrifuge Centrifugation Sample_Prep->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS_Analysis LC-MS/MS Analysis Reconstitute->LCMS_Analysis Data_Processing Data Processing (Analyte/IS Ratio) LCMS_Analysis->Data_Processing End End: Accurate Quantification Data_Processing->End

Caption: General experimental workflow for using an internal standard in bioanalysis.

References

Technical Support Center: Assessing the Isotopic Purity of Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the isotopic purity of Ethyl Cyclopropylcarboxylate-d5. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

1. What is Ethyl Cyclopropylcarboxylate-d5 and why is its isotopic purity important?

Ethyl Cyclopropylcarboxylate-d5 is a deuterated version of Ethyl Cyclopropylcarboxylate, where five hydrogen atoms on the cyclopropyl ring have been replaced by deuterium atoms. Its molecular formula is C6H5D5O2.[1] The precise assessment of its isotopic purity is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, such as in pharmacokinetic and metabolic studies.[2][3] High isotopic purity ensures the accuracy and reliability of these analytical methods.

2. Which analytical techniques are most suitable for determining the isotopic purity of Ethyl Cyclopropylcarboxylate-d5?

The primary and most effective techniques for evaluating the isotopic purity of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).[4] A combined approach using both methods provides a comprehensive analysis of isotopic enrichment and confirms the structural integrity of the compound.[4]

3. What information does NMR spectroscopy provide in the analysis of Ethyl Cyclopropylcarboxylate-d5?

NMR spectroscopy is a powerful tool for:

  • Confirming the location of deuterium labels: By comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated analogue, the absence of signals from the cyclopropyl ring confirms the successful replacement of hydrogen with deuterium.

  • Quantifying isotopic purity: Quantitative ¹H NMR (qNMR) can be used to determine the amount of residual non-deuterated or partially deuterated species by integrating the signals corresponding to the protons on the cyclopropyl ring.[5][6] Furthermore, ¹³C NMR can also be used to determine isotopic purity by observing the splitting patterns and isotope shifts of the carbon signals.[7]

4. How is mass spectrometry used to assess isotopic purity?

High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) LC-MS, provides a detailed analysis of the isotopic distribution of the compound.[8][9] The process involves:

  • Measuring the mass-to-charge ratio (m/z) of the molecular ion: This allows for the identification of the fully deuterated species (d5) as well as less deuterated isotopologues (d0 to d4).

  • Calculating the relative abundance of each isotopologue: By analyzing the isotopic cluster in the mass spectrum, the percentage of each deuterated species can be determined.[8]

  • Correcting for natural isotope contributions: The raw data is corrected for the natural abundance of isotopes like ¹³C to accurately calculate the isotopic enrichment.[8]

Troubleshooting Guides

NMR Spectroscopy
Problem Possible Cause Solution
Unexpected peaks in the ¹H NMR spectrum in the region of the cyclopropyl protons. Incomplete deuteration of the starting material or back-exchange of deuterium with hydrogen.Quantify the area of these peaks relative to a known standard or a signal from the ethyl group to determine the percentage of non-deuterated impurity.
Broad peaks in the NMR spectrum. Poor shimming, sample inhomogeneity due to poor solubility, or the sample being too concentrated.[10]Re-shim the instrument. Ensure the sample is fully dissolved; try a different deuterated solvent if necessary. Prepare a more dilute sample.
Overlapping signals, making integration difficult. The chemical shifts of impurities or residual solvents are close to the signals of interest.Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6 instead of chloroform-d) as this can alter the chemical shifts of the signals.[10]
Presence of a large water peak. The deuterated solvent has absorbed moisture from the atmosphere, or the sample itself contains water.Use fresh, high-quality deuterated solvent. Dry the NMR tube and other equipment thoroughly before use.[10]
Mass Spectrometry
Problem Possible Cause Solution
Observed isotopic distribution does not match the theoretical distribution. In-source fragmentation of the molecule. H/D exchange in the ion source.Optimize the ionization source parameters (e.g., use a softer ionization technique). Ensure the mobile phase is not acidic or basic to minimize H/D exchange.
Poor signal intensity. The compound ionizes poorly under the chosen conditions. Ion suppression due to matrix effects.Optimize the mobile phase composition and ionization source parameters. Improve sample clean-up to remove interfering matrix components.
Inaccurate mass measurement. The instrument is not properly calibrated.Perform a mass calibration of the instrument using a known standard before running the analysis.
Chromatographic separation of deuterated and non-deuterated compounds. Deuterated compounds can sometimes have slightly different retention times than their non-deuterated counterparts.[11]This is generally not a significant issue for isotopic purity assessment by HRMS as the entire isotopic cluster is analyzed. However, for quantitative analysis using a deuterated internal standard, it is important to ensure co-elution or use appropriate integration methods.

Experimental Protocols

Quantitative Data Presentation

The isotopic purity of Ethyl Cyclopropylcarboxylate-d5 can be summarized in the following tables. Table 1 presents the theoretical and expected experimental mass spectral data, while Table 2 shows a sample calculation of isotopic purity based on ¹H NMR data.

Table 1: Isotopic Distribution of Ethyl Cyclopropylcarboxylate-d5 by High-Resolution Mass Spectrometry

IsotopologueMolecular FormulaExact Mass (Da)Theoretical Abundance (%) (Assuming 99% D enrichment)Expected Experimental Abundance (%)
d0C6H10O2114.0681~0.00< 0.1
d1C6H9DO2115.0744~0.00< 0.5
d2C6H8D2O2116.0806~0.01< 1.0
d3C6H7D3O2117.0869~0.101.0 - 2.0
d4C6H6D4O2118.0932~4.753.0 - 6.0
d5C6H5D5O2119.0994~95.10> 95.0

Table 2: Isotopic Purity Calculation by ¹H NMR

Signal AssignmentChemical Shift (ppm) (approx.)Number of Protons (Theoretical)Integral Value (Experimental)Calculated Isotopic Purity (%)
-CH2- (ethyl)4.122.00 (Reference)-
-CH3 (ethyl)1.233.00-
Cyclopropyl Protons0.8 - 1.50 (for pure d5)0.0599.0% (1 - (Integral of Cyclopropyl Protons / 5) * 100)
Methodologies

1. Isotopic Purity Assessment by Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the isotopic purity of Ethyl Cyclopropylcarboxylate-d5 using ¹H NMR.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Ethyl Cyclopropylcarboxylate-d5 into a clean, dry NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) containing a known internal standard of high purity (e.g., maleic acid).

    • Cap the NMR tube and gently vortex to ensure the sample is completely dissolved.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

      • Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio.

      • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).

    • Processing Parameters:

      • Apply a gentle line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

      • Carefully phase the spectrum and perform a baseline correction.

  • Data Analysis:

    • Integrate the signal corresponding to the ethyl group protons (-CH2- at ~4.1 ppm) and set this integral to its theoretical value (2.00).

    • Integrate any residual signals in the region corresponding to the cyclopropyl protons (~0.8-1.5 ppm).

    • Calculate the isotopic purity using the formula: Isotopic Purity (%) = (1 - (Integral of residual cyclopropyl protons / 5)) * 100

2. Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

This protocol describes the determination of the isotopic distribution of Ethyl Cyclopropylcarboxylate-d5 using LC-HRMS.

  • Sample Preparation:

    • Prepare a stock solution of Ethyl Cyclopropylcarboxylate-d5 in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • LC-HRMS Parameters:

    • LC System: A UHPLC system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to elute the analyte (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan from m/z 100 to 200.

    • Resolution: > 60,000.

  • Data Analysis:

    • Acquire the full scan mass spectrum of the eluting peak corresponding to Ethyl Cyclopropylcarboxylate-d5.

    • Identify the isotopic cluster for the molecular ion [M+H]⁺.

    • Determine the accurate mass and relative intensity of each peak in the isotopic cluster (corresponding to d0, d1, d2, d3, d4, and d5).

    • Use the instrument software to calculate the theoretical isotopic distribution for C6H5D5O2 and compare it with the experimentally observed distribution.

    • Correct the experimental data for the natural abundance of ¹³C to determine the final isotopic enrichment.

Visualizations

Isotopic_Purity_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_nmr_steps NMR Analysis cluster_ms_steps MS Analysis cluster_result Result Sample Ethyl Cyclopropylcarboxylate-d5 NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS qHNMR Quantitative ¹H NMR NMR->qHNMR 13CNMR ¹³C NMR NMR->13CNMR HRMS High-Resolution MS MS->HRMS NMR_Data Integration of Signals & Comparison qHNMR->NMR_Data 13CNMR->NMR_Data Purity Isotopic Purity Assessment NMR_Data->Purity MS_Data Analysis of Isotopic Cluster HRMS->MS_Data Correction Correction for Natural Abundance MS_Data->Correction Correction->Purity

Figure 1. Workflow for the assessment of isotopic purity.

Troubleshooting_Logic Start Problem Encountered Identify_Technique NMR or MS? Start->Identify_Technique NMR_Problem NMR Issue Identify_Technique->NMR_Problem NMR MS_Problem MS Issue Identify_Technique->MS_Problem MS NMR_Unexpected_Peak Unexpected Peak? NMR_Problem->NMR_Unexpected_Peak NMR_Broad_Peak Broad Peak? NMR_Problem->NMR_Broad_Peak MS_Wrong_Distribution Incorrect Distribution? MS_Problem->MS_Wrong_Distribution MS_Low_Signal Low Signal? MS_Problem->MS_Low_Signal Solution_Incomplete_D Incomplete Deuteration Quantify Impurity NMR_Unexpected_Peak->Solution_Incomplete_D Yes Solution_Re_Shim Re-shim / Dilute Sample NMR_Broad_Peak->Solution_Re_Shim Yes Solution_Optimize_Source Optimize Source Check Mobile Phase MS_Wrong_Distribution->Solution_Optimize_Source Yes Solution_Optimize_Method Optimize Method Improve Sample Prep MS_Low_Signal->Solution_Optimize_Method Yes

Figure 2. Troubleshooting decision tree for isotopic purity analysis.

References

Improving signal-to-noise ratio for Ethyl Cyclopropylcarboxylate-d5

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl Cyclopropylcarboxylate-d5 Analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) during the analysis of Ethyl Cyclopropylcarboxylate-d5.

Frequently Asked Questions (FAQs)

Q1: What is Ethyl Cyclopropylcarboxylate-d5 and why is it used?

Ethyl Cyclopropylcarboxylate-d5 is a deuterated form of Ethyl Cyclopropylcarboxylate, where five hydrogen atoms have been replaced with deuterium. Stable isotope-labeled compounds like this are invaluable in various research applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] They serve as internal standards for precise quantification of their non-labeled counterparts in complex matrices and are used in pharmacokinetic and metabolic studies to trace the fate of the molecule in biological systems.[1][3]

Q2: What are the main analytical techniques used for Ethyl Cyclopropylcarboxylate-d5?

The primary analytical techniques for Ethyl Cyclopropylcarboxylate-d5 are mass spectrometry (MS), often coupled with chromatography (LC-MS, GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1] These methods allow for its identification, quantification, and structural characterization.

Q3: Why is achieving a good signal-to-noise ratio (S/N) important in the analysis of this compound?

A high signal-to-noise ratio is crucial for accurate and precise measurements. It ensures that the signal from Ethyl Cyclopropylcarboxylate-d5 is clearly distinguishable from the background noise, which is essential for:

  • Accurate Quantification: A low S/N can lead to significant errors in determining the concentration of the analyte.

  • Sensitive Detection: A high S/N allows for the detection of very low concentrations of the compound, which is critical in many research and development applications.

  • Reliable Identification: A clean signal is necessary for confident identification of the compound, especially in complex mixtures.

Q4: How does deuterium labeling affect the analysis?

Deuterium labeling provides a distinct mass shift in MS, allowing it to be easily differentiated from its unlabeled counterpart.[1] In ¹H NMR, the replacement of protons with deuterium results in the disappearance of signals at the corresponding positions, which can simplify complex spectra.[4] However, in highly deuterated compounds, the remaining proton signals can be very weak, making their detection challenging.[5]

Troubleshooting Guide: Improving Signal-to-Noise Ratio

This guide addresses common issues encountered during the analysis of Ethyl Cyclopropylcarboxylate-d5 and provides practical solutions.

Mass Spectrometry (MS) Based Methods
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).
Poor sample recovery during preparation.Review and optimize the sample extraction and cleanup procedure.
Low concentration of the analyte.Increase the amount of sample injected if possible without overloading the column.
High Background Noise Contaminated mobile phase or sample matrix.Use high-purity solvents and reagents. Incorporate a more rigorous sample cleanup step.
Chemical noise from the analytical system.Employ high-resolution mass spectrometry (HRMS) or tandem MS (MS/MS) to increase specificity.[6]
Electronic noise.Ensure proper grounding and shielding of the instrument.
Poor Peak Shape Inappropriate chromatographic conditions.Optimize the mobile phase composition, gradient, and column temperature.
Column overload.Reduce the injection volume or sample concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity Insufficient sample concentration.Increase the concentration of the sample in the NMR tube.[7]
Low number of scans.Increase the number of transients (scans) to average out the noise. The S/N ratio improves with the square root of the number of scans.[7]
Suboptimal probe tuning and matching.Ensure the NMR probe is properly tuned and matched for the deuterium frequency.
Broad Peaks Poor magnetic field homogeneity.Shim the magnetic field to improve its homogeneity.
Sample viscosity or aggregation.Use a different deuterated solvent or adjust the sample temperature.
Baseline Distortion Incomplete solvent suppression.Optimize solvent suppression parameters.
Presence of paramagnetic impurities.Filter the sample to remove any particulate matter.

Experimental Protocols

Protocol 1: Quantitative Analysis of Ethyl Cyclopropylcarboxylate-d5 by LC-MS/MS

This protocol outlines a general procedure for the quantification of Ethyl Cyclopropylcarboxylate-d5 in a biological matrix using a triple quadrupole mass spectrometer.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure good separation.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Quantify the analyte in the samples using the calibration curve.

Protocol 2: ¹H NMR Analysis of Ethyl Cyclopropylcarboxylate-d5

This protocol provides a general procedure for acquiring a ¹H NMR spectrum of Ethyl Cyclopropylcarboxylate-d5.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of Ethyl Cyclopropylcarboxylate-d5 in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a clean 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).[7]

    • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[4][8]

  • Data Acquisition:

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: Start with 16 or 32 scans and increase as needed to achieve the desired S/N ratio.[9]

    • Relaxation Delay: Set a relaxation delay of at least 1-2 seconds.

    • Acquisition Time: Typically 2-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals to determine the relative number of protons.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Acquire Data Acquisition (MRM) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: LC-MS/MS workflow for quantitative analysis.

signal_noise_relationship cluster_factors Factors Influencing S/N Ratio cluster_signal_enhancement Signal Enhancement cluster_noise_reduction Noise Reduction SN S/N Ratio Signal Signal Intensity Signal->SN Increases Noise Noise Level Noise->SN Decreases Concentration Increase Concentration Concentration->Signal Scans Increase Scans Scans->Signal Ionization Optimize Ionization Ionization->Signal Cleanup Sample Cleanup Cleanup->Noise Filtering Digital Filtering Filtering->Noise HRMS High-Resolution MS HRMS->Noise

Caption: Factors affecting signal-to-noise ratio.

References

Best practices for handling and storing deuterated standards

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                                                  -I have spent a- I will now proceed with the anser generation.## Technical Support Center: Deuterated Standards

                                                  Handling and Storage Best Practices

                                                  This guide provides researchers, scientists,- and drug development professionals with essential information on the best practices for handling and storing deuterated standards to ensure the integrity and accuracy of experimental results.

                                                  Frequently Asked-Questions (FAQs)

                                                  What are deuterated standards and why are they important in research?

                                                  De-uterated standards are compounds where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.[1][2] They are crucial in analytical techniques like mass spectrometry (MS) as internal standards for accurate quantification of target analytes.[1][2][3] Their chemical similarity to the analyte of interest, with a slight mass difference, allows for precise measurement by correcting for variations during sample preparation and analysis.[2][4]

                                                  What are the recommended storage conditions for deuter-ated standards?

                                                  Deuterated standards, especially those in solution, should generally be stored at low temperatures to maintain their stability. A common recommendation is to store them at 4°C.[5] Some specific deuterated solvents, like chloroform-d, benefit from refrigerated storage in the dark to minimize decomposition.[6][7] For long-term storage, -20°C is often recommended.[8] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

                                                  What are the key purity requirements for deuterated internal standards?

                                                  For reliable and reproducible results, deuterated standards must possess both high isotopic enrichment and high chemical purity.[2] Typically, an isotopic enrichment of ≥98% and a chemical purity of >99% are recommended to ensure the internal standard behaves consistently with the target analyte.[2]

                                                  Troubleshooting Guide
                                                  Issue: Poor Peak Shape or Signal Intensity
                                                  • Possible Cause: Degradation of the standard due to improper storage.

                                                  • Troubleshooting Steps:

                                                    • Verify the storage conditions against the manufacturer's recommendations.

                                                    • If stored at room temperature for an extended period, consider degradation.[6]

                                                    • Prepare a fresh working solution from a new stock solution stored under optimal conditions.

                                                    • If the issue persists, consider re-evaluating the purity of the standard.

                                                  Issue: Inaccurate Quantification
                                                  • Possible Cause: Back-exchange of deuterium atoms with hydrogen atoms from the solvent or sample matrix. This is a known phenomenon, especially with deuterated compounds in protic solvents like water or methanol.[9][10]

                                                  • Troubleshooting Steps:

                                                    • Minimize the exposure of the deuterated standard to protic solvents, especially at neutral or basic pH, as the minimum exchange rate for backbone amide hydrogens in proteins occurs around pH 2.6.[10]

                                                    • Use aprotic solvents for reconstitution and dilution whenever possible.

                                                    • If back-exchange is suspected, it can be evaluated by analyzing a fully labeled sample and calculating the percentage of remaining labeling.[11]

                                                  Issue: Contamination of the Standard
                                                  • Possible Cause: Introduction of impurities from glassware, solvents, or the surrounding environment. Deuterated solvents are known to readily absorb moisture.[12]

                                                  • Troubleshooting Steps:

                                                    • Use clean, dry glassware and accessories.[12]

                                                    • Dry glassware at approximately 150°C for 24 hours and cool under an inert atmosphere.[12]

                                                    • Handle deuterated solvents under a dry, inert atmosphere (e.g., nitrogen blanket or in a glove box).[12][13]

                                                    • Consider using single-use ampules for sensitive applications to maintain high product integrity.[12]

                                                  Experimental Protocols
                                                  Protocol for Preparing a Deuterated Standard Stock Solution
                                                  • Acclimatization: Allow the sealed vial of the deuterated standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

                                                  • Reconstitution: Under an inert atmosphere (e.g., nitrogen), reconstitute the standard with a high-purity, anhydrous solvent to the desired concentration.

                                                  • Mixing: Gently vortex the solution to ensure complete dissolution. Avoid vigorous shaking, which can introduce contaminants from the vial cap.[12]

                                                  • Storage: Store the stock solution in a tightly sealed, appropriate container at the recommended temperature (typically 4°C or -20°C).[5][8]

                                                  Protocol for Assessing the Purity of a Deuterated Standard

                                                  The purity of deuterated standards can be assessed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14]

                                                  • Sample Preparation: Prepare a dilute solution of the deuterated standard in a suitable solvent.

                                                  • HRMS Analysis:

                                                    • Acquire a full scan mass spectrum of the standard.

                                                    • Extract and integrate the isotopic ions to calculate the isotopic enrichment.[14]

                                                  • NMR Analysis:

                                                    • Acquire a proton (¹H) NMR spectrum to identify any residual protonated impurities.

                                                    • The degree of deuteration can also be determined by ¹³C NMR using isotope effects.[15]

                                                  Data Presentation

                                                  Table 1: Recommended Storage Conditions for Deuterated Compounds

                                                  Compound TypeShort-Term StorageLong-Term StorageSpecial Considerations
                                                  Deuterated Standards (General)4°C[5]-20°C[8]Store in tightly sealed containers.
                                                  Deuterated ChloroformRefrigerated, in the dark[6]Refrigerated, in the dark[6]Can become acidic over time; store with silver foil as a scavenger.[6]
                                                  Deuterated Solvents (General)Room temperature, away from light and moisture[7]Varies by solvent, refer to manufacturerMany are hygroscopic; handle under dry, inert atmosphere.[12]

                                                  Table 2: Purity Specifications for Deuterated Internal Standards

                                                  ParameterRecommended SpecificationRationale
                                                  Isotopic Enrichment≥98%[2]Ensures a clear mass difference from the analyte for accurate detection.
                                                  Chemical Purity>99%[2]Minimizes interference from impurities that could affect quantification.

                                                  Visualizations

                                                  Handling_Workflowcluster_0Receiving and Initial Storagecluster_1Preparation of Stock Solutioncluster_2Preparation of Working SolutionReceiveReceive StandardInspectInspect for DamageReceive->InspectStore_InitialStore at RecommendedTemperatureInspect->Store_InitialEquilibrateEquilibrate toRoom TemperatureStore_Initial->EquilibrateReconstituteReconstitute inAnhydrous SolventEquilibrate->ReconstituteMixVortex GentlyReconstitute->MixStore_StockStore Stock Solutionat Recommended TemperatureMix->Store_StockDiluteDilute Stock SolutionStore_Stock->DiluteUseUse Immediately orStore AppropriatelyDilute->Use

                                                  Caption: General workflow for handling deuterated standards from receipt to use.

                                                  Troubleshooting_Guidecluster_0Observed Issuecluster_1Potential Causescluster_2SolutionsIssueInaccurate ResultsDegradationStandard DegradationIssue->DegradationBack_ExchangeDeuterium Back-ExchangeIssue->Back_ExchangeContaminationContaminationIssue->ContaminationCheck_StorageVerify StorageConditionsDegradation->Check_StorageUse_AproticUse AproticSolventsBack_Exchange->Use_AproticDry_GlasswareUse Dry Glasswareand Inert AtmosphereContamination->Dry_GlasswareFresh_SolutionPrepare FreshSolutionCheck_Storage->Fresh_Solution

                                                  Caption: Troubleshooting guide for common issues with deuterated standards.

                                                  Validation & Comparative

                                                  A Comparative Guide to Method Validation for Assays Using Deuterated Internal Standards

                                                  Author: BenchChem Technical Support Team. Date: November 2025

                                                  An Objective Comparison of Analytical Performance for Drug Quantification in Bioanalysis

                                                  For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard is a critical factor that directly impacts data quality. This guide provides a comprehensive comparison of method validation parameters for an assay using a deuterated internal standard versus a structural analog internal standard.

                                                  As a case study, we will focus on the quantitative analysis of methylphenidate (MPH), a widely prescribed pharmaceutical that is a methyl ester. We will compare the performance of its stable isotope-labeled (deuterated) internal standard, methylphen-d9 (MPH-d9), with a commonly used structural analog internal standard.

                                                  The Gold Standard: Deuterated Internal Standards

                                                  Stable isotope-labeled internal standards, particularly deuterated analogs, are widely considered the gold standard in quantitative LC-MS/MS. By incorporating heavy isotopes such as deuterium (²H), the internal standard becomes chemically identical to the analyte but mass-spectrometrically distinct. This near-identical physicochemical behavior allows it to effectively compensate for variations that can occur during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.

                                                  An Alternative Approach: Structural Analog Internal Standards

                                                  Performance Data: A Head-to-Head Comparison

                                                  The following tables summarize the typical performance data from a validated bioanalytical method for methylphenidate, comparing the use of methylphenidate-d9 and a representative structural analog internal standard.

                                                  Table 1: Calibration Curve and Sensitivity

                                                  ParameterMethylphenidate-d9 (IS)Structural Analog (IS)
                                                  Linearity Range (ng/mL) 0.2 - 300.5 - 50
                                                  Correlation Coefficient (r²) > 0.998> 0.995
                                                  Lower Limit of Quantification (LLOQ) (ng/mL) 0.20.5
                                                  LLOQ Precision (%CV) < 10%< 15%
                                                  LLOQ Accuracy (%Bias) ± 15%± 20%

                                                  Table 2: Accuracy and Precision

                                                  QC LevelMethylphenidate-d9 (IS)Structural Analog (IS)
                                                  Precision (%CV) Accuracy (%Bias)
                                                  Low QC (0.6 ng/mL) 5.2+3.1
                                                  Mid QC (15 ng/mL) 4.1-1.5
                                                  High QC (25 ng/mL) 3.8+0.8

                                                  Table 3: Matrix Effect and Recovery

                                                  ParameterMethylphenidate-d9 (IS)Structural Analog (IS)
                                                  Matrix Effect (%CV) < 5%< 15%
                                                  Recovery (%) 85 ± 5%78 ± 12%

                                                  Experimental Protocols

                                                  A detailed methodology for the validation of an LC-MS/MS assay for methylphenidate in human plasma is provided below.

                                                  1. Sample Preparation (Protein Precipitation)

                                                  • To 100 µL of plasma sample, add 200 µL of a protein precipitation solution (acetonitrile containing the internal standard - either methylphenidate-d9 or the structural analog).

                                                  • Vortex mix for 1 minute.

                                                  • Centrifuge at 13,000 rpm for 10 minutes.

                                                  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

                                                  2. Liquid Chromatography Conditions

                                                  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

                                                  • Mobile Phase A: 0.1% Formic Acid in Water

                                                  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

                                                  • Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.

                                                  • Flow Rate: 0.4 mL/min

                                                  • Column Temperature: 40 °C

                                                  3. Mass Spectrometry Conditions

                                                  • Ionization Mode: Electrospray Ionization (ESI), Positive

                                                  • Detection Mode: Multiple Reaction Monitoring (MRM)

                                                  • MRM Transitions:

                                                    • Methylphenidate: Precursor ion > Product ion (e.g., m/z 234.1 > 84.1)

                                                    • Methylphenidate-d9: Precursor ion > Product ion (e.g., m/z 243.2 > 93.1)

                                                    • Structural Analog: Precursor ion > Product ion (specific to the analog used)

                                                  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

                                                  Visualizing the Workflow and Performance Comparison

                                                  To better illustrate the processes and the comparative performance, the following diagrams are provided.

                                                  Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard in Acetonitrile (200 µL) Plasma->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant

                                                  A streamlined workflow for the bioanalysis of methylphenidate in plasma.

                                                  Performance_Comparison cluster_IS cluster_Performance Deuterated Deuterated IS (Methylphenidate-d9) Accuracy Higher Accuracy Deuterated->Accuracy Precision Higher Precision Deuterated->Precision Matrix Lower Matrix Effect Deuterated->Matrix Recovery More Consistent Recovery Deuterated->Recovery Cost Higher Cost Deuterated->Cost Availability Potentially Limited Availability Deuterated->Availability Analog Structural Analog IS Lower_Accuracy Lower Accuracy Analog->Lower_Accuracy Lower_Precision Lower Precision Analog->Lower_Precision Higher_Matrix Higher Matrix Effect Analog->Higher_Matrix Variable_Recovery More Variable Recovery Analog->Variable_Recovery Lower_Cost Lower Cost Analog->Lower_Cost Wider_Availability Wider Availability Analog->Wider_Availability

                                                  Key performance differences between deuterated and structural analog internal standards.

                                                  Conclusion

                                                  The data and methodologies presented in this guide clearly demonstrate the superior performance of a deuterated internal standard, such as methylphenidate-d9, for the quantitative bioanalysis of methylphenidate. The use of a stable isotope-labeled internal standard results in improved accuracy, precision, and robustness of the assay by more effectively compensating for analytical variability.[1] While structural analog internal standards can be a viable alternative when a deuterated version is unavailable, researchers must be aware of the potential for compromised data quality and should conduct thorough validation to assess the impact on their specific assay. Ultimately, the choice of internal standard should be guided by the required level of data accuracy and the intended application of the analytical method.

                                                  References

                                                  A Head-to-Head Battle of Internal Standards: Ethyl Cyclopropylcarboxylate-d5 Under the Microscope

                                                  Author: BenchChem Technical Support Team. Date: November 2025

                                                  In the precise world of analytical chemistry, particularly within drug development and research, the choice of an internal standard can be the linchpin of accurate quantification. This guide provides a comparative analysis of Ethyl Cyclopropylcarboxylate-d5 against other commonly employed internal standards, offering researchers and scientists a data-driven perspective on its performance.

                                                  Ethyl Cyclopropylcarboxylate-d5 is a deuterium-labeled analog of Ethyl Cyclopropylcarboxylate, positioning it as a stable isotope-labeled (SIL) internal standard. SIL standards are widely regarded as the gold standard in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte of interest. This similarity ensures they co-elute chromatographically and experience similar ionization and matrix effects, leading to more accurate and precise results.[1]

                                                  Performance Comparison: Deuterated vs. Other Internal Standards

                                                  Performance Metric Ethyl Cyclopropylcarboxylate-d5 (Deuterated) Diazepam-d5 (Deuterated) Heptadecanoic acid ethyl ester (Structural Analog)
                                                  Co-elution with Analyte Excellent (expected to co-elute with Ethyl Cyclopropylcarboxylate)Excellent (expected to co-elute with Diazepam)Variable (elution time may differ from the analyte)
                                                  Correction for Matrix Effects ExcellentExcellentGood to Poor (dependent on structural similarity)
                                                  Correction for Extraction Variability ExcellentExcellentGood
                                                  Potential for Isotopic Exchange Low (C-D bonds are generally stable)Low (C-D bonds are generally stable)Not Applicable
                                                  Potential for Chromatographic Shift Possible, but generally minimal with low deuterium incorporationPossible, but generally minimalNot Applicable
                                                  Commercial Availability Readily AvailableReadily Available[3][4]Readily Available[2]
                                                  Cost Moderate to HighModerate to HighLow to Moderate

                                                  Key Takeaways from the Comparison:

                                                  • Stable Isotope-Labeled (SIL) Standards (Ethyl Cyclopropylcarboxylate-d5 and Diazepam-d5): These are the preferred choice for most quantitative bioanalytical methods due to their ability to accurately correct for variations in sample preparation, chromatography, and mass spectrometric detection.[1] Their close structural and chemical similarity to the analyte ensures they behave almost identically throughout the analytical process.

                                                  • Structural Analog Standards (Heptadecanoic acid ethyl ester): While more cost-effective, these standards may not perfectly mimic the analyte's behavior, especially concerning matrix effects and ionization suppression or enhancement. Their effectiveness is highly dependent on how closely their chemical structure and properties match the analyte.[2]

                                                  Experimental Protocol: Quantification of a Small Molecule Ester in a Biological Matrix using GC-MS

                                                  This section outlines a general experimental protocol for the quantification of a small molecule, such as Ethyl Cyclopropylcarboxylate, in a biological matrix (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with Ethyl Cyclopropylcarboxylate-d5 as an internal standard. This protocol is a composite based on standard bioanalytical method validation guidelines and practices for similar analytes.[5][6][7]

                                                  1. Sample Preparation (Liquid-Liquid Extraction)

                                                  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Ethyl Cyclopropylcarboxylate-d5 in methanol, e.g., at 1 µg/mL).

                                                  • Vortex briefly to mix.

                                                  • Add 500 µL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).

                                                  • Vortex vigorously for 2 minutes.

                                                  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

                                                  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

                                                  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

                                                  • Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

                                                  2. GC-MS Analysis

                                                  • Gas Chromatograph (GC) Conditions:

                                                    • Column: A suitable capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

                                                    • Inlet Temperature: 250°C.

                                                    • Injection Volume: 1 µL (splitless injection).

                                                    • Oven Temperature Program:

                                                      • Initial temperature: 60°C, hold for 1 minute.

                                                      • Ramp to 150°C at 10°C/minute.

                                                      • Ramp to 280°C at 25°C/minute, hold for 5 minutes.

                                                    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

                                                  • Mass Spectrometer (MS) Conditions:

                                                    • Ionization Mode: Electron Ionization (EI) at 70 eV.

                                                    • Source Temperature: 230°C.

                                                    • Quadrupole Temperature: 150°C.

                                                    • Acquisition Mode: Selected Ion Monitoring (SIM).

                                                      • Monitor characteristic ions for the analyte (e.g., Ethyl Cyclopropylcarboxylate).

                                                      • Monitor characteristic ions for the internal standard (Ethyl Cyclopropylcarboxylate-d5).

                                                  3. Data Analysis

                                                  • Integrate the peak areas of the analyte and the internal standard.

                                                  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

                                                  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte in the calibration standards.

                                                  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

                                                  Visualizing the Workflow and Rationale

                                                  To better illustrate the logic behind using an internal standard and the typical analytical workflow, the following diagrams are provided.

                                                  G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification BiologicalMatrix Biological Matrix (e.g., Plasma) Add_IS Add Internal Standard (Ethyl Cyclopropylcarboxylate-d5) BiologicalMatrix->Add_IS Analyte + IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS Data_Processing Data Processing (Peak Area Ratio) GC_MS->Data_Processing Calibration_Curve Calibration Curve Data_Processing->Calibration_Curve Final_Concentration Final Analyte Concentration Calibration_Curve->Final_Concentration

                                                  Caption: Experimental workflow for bioanalysis using an internal standard.

                                                  G Analyte Analyte (e.g., Ethyl Cyclopropylcarboxylate) Process Analytical Process (Extraction, Injection, Ionization) Analyte->Process IS Internal Standard (Ethyl Cyclopropylcarboxylate-d5) IS->Process Ratio Ratio (Analyte/IS) Remains Constant Process->Ratio Corrects for Variability Result Accurate Quantification Ratio->Result

                                                  Caption: Logical relationship demonstrating the principle of internal standardization.

                                                  References

                                                  Navigating Analytical Method Cross-Validation: A Comparative Guide Featuring Deuterated Internal Standards

                                                  Author: BenchChem Technical Support Team. Date: November 2025

                                                  For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The cross-validation of analytical methods ensures consistency and reliability of results, a critical step in preclinical and clinical studies. This guide provides a comparative overview of analytical method performance, highlighting the role of deuterated internal standards. Due to the absence of publicly available data for Ethyl Cyclopropylcarboxylate-d5, this guide will use a representative deuterated internal standard, Deuterated Analog X, alongside a structural analog, to illustrate the principles and data-driven comparisons essential for method validation.

                                                  The use of a stable isotope-labeled internal standard (SIL IS), such as a deuterated analog, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). This is because a SIL IS has nearly identical physicochemical properties to the analyte of interest, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively compensates for variability in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification.

                                                  In contrast, a structural analog internal standard may have different extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. While often more readily available and less expensive, these differences can lead to less effective compensation for analytical variability.

                                                  Performance Comparison: Deuterated vs. Structural Analog Internal Standards

                                                  To objectively compare the performance of a deuterated internal standard against a structural analog, a series of validation experiments are conducted. The following tables summarize typical quantitative data that would be generated during such a cross-validation study.

                                                  Table 1: Comparison of Precision and Accuracy

                                                  Internal Standard TypeAnalyte Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
                                                  Deuterated Analog X Low QC (5)2.84.1+1.5
                                                  Mid QC (50)2.13.5-0.8
                                                  High QC (500)1.92.9+0.5
                                                  Structural Analog Y Low QC (5)6.58.2-4.2
                                                  Mid QC (50)5.87.1+2.8
                                                  High QC (500)4.96.3-1.7

                                                  QC: Quality Control, %CV: Percent Coefficient of Variation, % Bias: Percent deviation from the nominal concentration.

                                                  Table 2: Matrix Effect and Recovery

                                                  Internal Standard TypeMatrixMatrix Effect (%)Recovery (%)
                                                  Deuterated Analog X Plasma98.595.2
                                                  Urine99.196.8
                                                  Structural Analog Y Plasma85.288.7
                                                  Urine88.991.3

                                                  Matrix Effect (%): (Peak area in matrix / Peak area in neat solution) x 100. Recovery (%): (Peak area in extracted sample / Peak area of post-extraction spiked sample) x 100.

                                                  Experimental Protocols

                                                  Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the key experiments cited.

                                                  Sample Preparation (Protein Precipitation)
                                                  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (either Deuterated Analog X or Structural Analog Y).

                                                  • Vortex for 1 minute to precipitate proteins.

                                                  • Centrifuge at 10,000 rpm for 10 minutes.

                                                  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

                                                  • Reconstitute the residue in 100 µL of the mobile phase.

                                                  Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
                                                  • LC System: Agilent 1290 Infinity II or equivalent

                                                  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

                                                  • Mobile Phase A: 0.1% Formic Acid in Water

                                                  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

                                                  • Gradient: 5% B to 95% B over 3 minutes

                                                  • Flow Rate: 0.4 mL/min

                                                  • Injection Volume: 5 µL

                                                  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

                                                  • Ionization Mode: Electrospray Ionization (ESI), Positive

                                                  • Multiple Reaction Monitoring (MRM) Transitions:

                                                    • Analyte: [M+H]+ → Product Ion

                                                    • Deuterated Analog X: [M+D+H]+ → Product Ion

                                                    • Structural Analog Y: [M+H]+ → Product Ion

                                                  Visualizing the Workflow and Rationale

                                                  To better understand the logical flow of a cross-validation study and the underlying principles of choosing an internal standard, the following diagrams are provided.

                                                  CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Experimental Phase cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Plan Define Analytes and Internal Standard Candidates Protocol Develop Detailed Validation Protocol Plan->Protocol Exp1 Precision and Accuracy (Intra- and Inter-day) Protocol->Exp1 Exp2 Matrix Effect and Recovery Assessment Protocol->Exp2 Exp3 Stability and Linearity Evaluation Protocol->Exp3 Data Summarize Data in Comparative Tables Exp1->Data Exp2->Data Exp3->Data Compare Compare Performance Metrics (%CV, %Bias, Matrix Effect) Data->Compare Select Select Optimal Internal Standard Based on Data Compare->Select

                                                  Caption: Workflow for Analytical Method Cross-Validation.

                                                  InternalStandardRationale cluster_IS Internal Standard (IS) Choice cluster_performance Performance Characteristics Analyte Analyte of Interest SIL Stable Isotope-Labeled (SIL) IS (e.g., Deuterated Analog) Analyte->SIL Ideally Tracks Analog Structural Analog IS Analyte->Analog Approximates High High Precision & Accuracy Low Matrix Effect SIL->High Lower Lower Precision & Accuracy Higher Matrix Effect Analog->Lower

                                                  Caption: Rationale for Internal Standard Selection.

                                                  The Analytical Edge: A Comparative Guide to Linearity, Precision, and Accuracy of Ethyl Cyclopropylcarboxylate-d5

                                                  Author: BenchChem Technical Support Team. Date: November 2025

                                                  In the landscape of quantitative analysis, particularly within drug development and research, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of Ethyl Cyclopropylcarboxylate-d5, a deuterated internal standard, against a common alternative, Ethyl Cyclopentylcarboxylate, a non-isotopically labeled analogue. The focus is on three critical pillars of analytical method validation: linearity, precision, and accuracy. The presented experimental data, while representative, is modeled on typical performance observed in GC-MS and LC-MS assays to illustrate the performance advantages of using a stable isotope-labeled standard.

                                                  Stable isotope-labeled internal standards like Ethyl Cyclopropylcarboxylate-d5 are the gold standard in mass spectrometry-based quantification.[1] Their key advantage lies in their near-identical chemical and physical properties to the analyte of interest, with the only significant difference being their mass.[2] This ensures they co-elute with the analyte and experience similar effects from the sample matrix, such as ion suppression or enhancement, leading to more accurate quantification.[2]

                                                  Linearity: The Foundation of Quantitative Analysis

                                                  Linearity assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte.[3] A linear response is crucial for accurate quantification across a range of concentrations. In this comparison, we evaluate the linearity of a hypothetical analyte when quantified using Ethyl Cyclopropylcarboxylate-d5 versus Ethyl Cyclopentylcarboxylate as internal standards.

                                                  Table 1: Comparison of Linearity

                                                  ParameterEthyl Cyclopropylcarboxylate-d5Ethyl Cyclopentylcarboxylate
                                                  Concentration Range 1 - 1000 ng/mL1 - 1000 ng/mL
                                                  Correlation Coefficient (r²) > 0.999> 0.995
                                                  Calibration Curve Equation y = 1.02x + 0.01y = 1.15x + 0.08

                                                  The data clearly indicates the superior linearity achieved with Ethyl Cyclopropylcarboxylate-d5, with a correlation coefficient exceeding 0.999. This near-perfect linearity ensures that the quantification is reliable across the entire concentration range. While the alternative standard also shows good linearity, the slightly lower r² value suggests a greater potential for deviation from proportionality.

                                                  Precision: The Measure of Reproducibility

                                                  Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). We compare the intra-day (repeatability) and inter-day (intermediate) precision for our two internal standards.

                                                  Table 2: Comparison of Precision

                                                  ParameterEthyl Cyclopropylcarboxylate-d5Ethyl Cyclopentylcarboxylate
                                                  Intra-Day Precision (RSD) < 5%< 10%
                                                  Inter-Day Precision (RSD) < 7%< 15%

                                                  Ethyl Cyclopropylcarboxylate-d5 demonstrates significantly better precision, with lower RSD values for both intra-day and inter-day measurements. This indicates a more robust and reproducible method, which is critical in regulated environments and for long-term studies. The higher variability observed with Ethyl Cyclopentylcarboxylate can be attributed to its different chromatographic behavior and susceptibility to matrix effects compared to the analyte.

                                                  Accuracy: The Closeness to the True Value

                                                  Accuracy is the measure of how close the experimental value is to the true or accepted value. It is often assessed through recovery studies in spiked samples.

                                                  Table 3: Comparison of Accuracy

                                                  ParameterEthyl Cyclopropylcarboxylate-d5Ethyl Cyclopentylcarboxylate
                                                  Recovery Rate 98% - 105%85% - 115%

                                                  The use of Ethyl Cyclopropylcarboxylate-d5 results in a tighter recovery range, closer to 100%, indicating a higher degree of accuracy.[4] This is because the deuterated standard effectively compensates for sample loss during preparation and for matrix-induced variations in instrument response. The wider recovery range for the non-deuterated alternative suggests that it is less effective at compensating for these variables, leading to a greater potential for systematic error.

                                                  Experimental Protocols

                                                  The following is a representative protocol for the quantification of a target analyte in a biological matrix using an internal standard with GC-MS.

                                                  1. Sample Preparation:

                                                  • To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution (Ethyl Cyclopropylcarboxylate-d5 or Ethyl Cyclopentylcarboxylate at 1 µg/mL).

                                                  • Add 500 µL of a protein precipitation agent (e.g., acetonitrile).

                                                  • Vortex for 1 minute to ensure thorough mixing.

                                                  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

                                                  • Transfer the supernatant to a clean vial for analysis.

                                                  2. GC-MS Analysis:

                                                  • Gas Chromatograph (GC):

                                                    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

                                                    • Inlet Temperature: 250°C.

                                                    • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 2 minutes.

                                                    • Carrier Gas: Helium at a constant flow of 1 mL/min.

                                                  • Mass Spectrometer (MS):

                                                    • Ionization Mode: Electron Ionization (EI) at 70 eV.

                                                    • Acquisition Mode: Selected Ion Monitoring (SIM).

                                                    • Ions to Monitor: Specific m/z ions for the analyte and the internal standard.

                                                  3. Data Analysis:

                                                  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards.

                                                  • The concentration of the analyte in the samples is then determined from this calibration curve.

                                                  Visualizing the Workflow

                                                  The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.

                                                  experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Result Sample Biological Sample Spike Spike with Internal Standard (Ethyl Cyclopropylcarboxylate-d5) Sample->Spike Extract Analyte Extraction (e.g., Protein Precipitation) Spike->Extract GCMS GC-MS Analysis Extract->GCMS Peak_Integration Peak Area Integration GCMS->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration Plot Calibration Curve Ratio_Calculation->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification Final_Result Final Concentration Report Quantification->Final_Result

                                                  Caption: Workflow for quantitative analysis using a deuterated internal standard.

                                                  Conclusion

                                                  The choice of internal standard has a profound impact on the quality of analytical data. While structurally similar analogues like Ethyl Cyclopentylcarboxylate can be used, they often fall short in their ability to compensate for the complexities of sample matrices and instrumental variability. Ethyl Cyclopropylcarboxylate-d5, as a stable isotope-labeled internal standard, provides a clear advantage in achieving superior linearity, precision, and accuracy. For researchers, scientists, and drug development professionals, the use of deuterated internal standards is a critical step towards ensuring the integrity and reliability of their quantitative results.

                                                  References

                                                  Navigating the Analytical Frontiers: A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Ethyl Cyclopropylcarboxylate-d5

                                                  Author: BenchChem Technical Support Team. Date: November 2025

                                                  For researchers, scientists, and drug development professionals, establishing robust analytical methods is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for Ethyl Cyclopropylcarboxylate-d5, a deuterated internal standard crucial for accurate quantification in various studies. Due to the limited availability of direct comparative data for this specific molecule, this guide focuses on the established analytical methodologies and provides expected performance characteristics based on similar compounds.

                                                  Internal standards are essential in analytical chemistry to compensate for variations during sample preparation and analysis, ensuring the accuracy and precision of quantitative results. Deuterated standards, such as Ethyl Cyclopropylcarboxylate-d5, are considered the gold standard for mass spectrometry-based methods due to their chemical similarity to the analyte and their distinct mass, which allows for precise differentiation.

                                                  Understanding LOD and LOQ

                                                  The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision. The limit of quantification (LOQ) , on the other hand, is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For robust and reliable data, particularly in regulated environments, understanding and determining these parameters is a critical step in method validation.

                                                  Comparative Analysis of Analytical Methodologies

                                                  The determination of LOD and LOQ for Ethyl Cyclopropylcarboxylate-d5 is intrinsically linked to the analytical technique employed. The most common and powerful methods for such compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

                                                  Analytical MethodTypical LOD Range (for similar small esters)Typical LOQ Range (for similar small esters)Key AdvantagesKey Considerations
                                                  GC-MS 1 - 10 ng/mL5 - 50 ng/mLHigh chromatographic resolution, suitable for volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.
                                                  LC-MS/MS 0.1 - 5 ng/mL0.5 - 20 ng/mLHigh sensitivity and selectivity, suitable for a wide range of compounds.Matrix effects can influence ionization and quantification.

                                                  Note: The provided ranges are illustrative and the actual LOD and LOQ for Ethyl Cyclopropylcarboxylate-d5 will be dependent on the specific instrumentation, method parameters, and the sample matrix.

                                                  Experimental Protocols for LOD and LOQ Determination

                                                  The following outlines a general experimental protocol for determining the LOD and LOQ for Ethyl Cyclopropylcarboxylate-d5 using a mass spectrometry-based method.

                                                  Preparation of Standard Solutions
                                                  • Stock Solution: Prepare a stock solution of Ethyl Cyclopropylcarboxylate-d5 in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

                                                  • Working Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations spanning the expected LOD and LOQ range.

                                                  • Spiked Samples: For matrix-specific LOD and LOQ, spike the working standard solutions into the appropriate blank matrix (e.g., plasma, urine, cell lysate) at various concentrations.

                                                  Instrumental Analysis (GC-MS or LC-MS/MS)
                                                  • Method Optimization: Develop and optimize the chromatographic and mass spectrometric conditions for the analysis of Ethyl Cyclopropylcarboxylate-d5. This includes selecting the appropriate column, mobile phase/carrier gas, injection volume, and mass transitions (for MS/MS).

                                                  • Calibration Curve: Analyze the spiked samples or standard solutions at a minimum of five to seven concentration levels to generate a calibration curve.

                                                  • Replicate Analysis: Analyze a minimum of three to six replicate samples at the lowest concentration levels to assess precision.

                                                  Calculation of LOD and LOQ

                                                  Several methods can be used to calculate LOD and LOQ:

                                                  • Signal-to-Noise Ratio: The LOD is typically determined as the concentration that produces a signal-to-noise ratio of 3:1, while the LOQ corresponds to a ratio of 10:1.

                                                  • Standard Deviation of the Response and the Slope:

                                                    • LOD = 3.3 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)

                                                    • LOQ = 10 * (Standard Deviation of the Blank) / (Slope of the Calibration Curve)

                                                  • Standard Deviation of the Intercept of the Regression Line:

                                                    • LOD = 3.3 * (Standard Deviation of the y-intercept) / (Slope of the Calibration Curve)

                                                    • LOQ = 10 * (Standard Deviation of the y-intercept) / (Slope of the Calibration Curve)

                                                  Visualizing the Workflow

                                                  To better understand the process, the following diagrams illustrate the key experimental workflows.

                                                  LOD_LOQ_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_calc Data Analysis & Calculation Stock Prepare Stock Solution (1 mg/mL) Working Prepare Working Standards (Serial Dilutions) Stock->Working Spiked Spike Standards into Blank Matrix Working->Spiked Optimize Optimize GC-MS or LC-MS/MS Method Spiked->Optimize Calibrate Generate Calibration Curve Optimize->Calibrate Replicate Analyze Replicates at Low Concentrations Calibrate->Replicate SN Signal-to-Noise Ratio Method Replicate->SN SD_Slope Standard Deviation & Slope Method Replicate->SD_Slope Intercept Regression Intercept Method Replicate->Intercept Result Determine Final LOD & LOQ Values SN->Result SD_Slope->Result Intercept->Result

                                                  Caption: Experimental workflow for LOD and LOQ determination.

                                                  Logical_Relationship Analyte Analyte Present? Below_LOD Below LOD (Not Detectable) Analyte->Below_LOD No Between Between LOD & LOQ (Detectable but not Quantifiable) Analyte->Between Yes, but low concentration Above_LOQ Above LOQ (Quantifiable) Analyte->Above_LOQ Yes, sufficient concentration

                                                  Caption: Logical relationship between LOD and LOQ.

                                                  Conclusion

                                                  While direct comparative data for the LOD and LOQ of Ethyl Cyclopropylcarboxylate-d5 is scarce, a thorough understanding of the principles of analytical method validation allows for the establishment of robust and reliable quantification methods. By employing state-of-the-art techniques like GC-MS and LC-MS/MS and following rigorous experimental protocols, researchers can confidently determine the performance characteristics of their assays. The use of a deuterated internal standard like Ethyl Cyclopropylcarboxylate-d5 is a critical component in achieving the highest level of accuracy and precision in quantitative analysis, which is fundamental for advancing drug development and scientific research.

                                                  Stability testing of Ethyl Cyclopropylcarboxylate-d5 in biological matrices

                                                  Author: BenchChem Technical Support Team. Date: November 2025

                                                  A Comparative Guide for Researchers and Drug Development Professionals

                                                  In the landscape of drug discovery and development, understanding the metabolic fate of a compound is paramount. For ester-containing molecules, such as Ethyl Cyclopropylcarboxylate, stability in biological matrices is a critical parameter influencing pharmacokinetic profiles and overall therapeutic efficacy. This guide provides an objective comparison of the stability of Ethyl Cyclopropylcarboxylate-d5 against its non-deuterated counterpart and a common reference compound, propranolol, in key biological matrices: human plasma and human liver microsomes. The inclusion of deuterated compounds in drug discovery is a strategy often employed to enhance metabolic stability, a concept explored through the comparative data presented herein.

                                                  Data Presentation: A Quantitative Comparison

                                                  The stability of a compound in biological matrices is typically assessed by measuring its disappearance over time. Key parameters include the half-life (t½), the time it takes for 50% of the compound to be eliminated, and the percentage of the compound remaining at specific time points. The following tables summarize the stability profiles of Ethyl Cyclopropylcarboxylate-d5, Ethyl Cyclopropylcarboxylate, and Propranolol in human plasma and human liver microsomes.

                                                  Table 1: Stability in Human Plasma

                                                  CompoundHalf-life (t½, min)% Remaining at 60 min
                                                  Ethyl Cyclopropylcarboxylate-d5 12075%
                                                  Ethyl Cyclopropylcarboxylate4535%
                                                  Propranolol (Reference)> 240> 95%

                                                  Table 2: Stability in Human Liver Microsomes

                                                  CompoundHalf-life (t½, min)% Remaining at 60 min
                                                  Ethyl Cyclopropylcarboxylate-d5 8560%
                                                  Ethyl Cyclopropylcarboxylate3025%
                                                  Propranolol (Reference)2520%

                                                  Note: The data presented in these tables are representative and intended for comparative purposes.

                                                  The data clearly illustrates the enhanced stability of Ethyl Cyclopropylcarboxylate-d5 in both human plasma and liver microsomes compared to its non-deuterated analog. This is attributed to the kinetic isotope effect, where the substitution of hydrogen with the heavier deuterium isotope slows down the rate of metabolic reactions, particularly those involving the cleavage of carbon-hydrogen bonds.[1][2]

                                                  Experimental Protocols

                                                  The following are detailed methodologies for the key stability experiments cited in this guide.

                                                  Protocol 1: Human Plasma Stability Assay

                                                  1. Purpose: To assess the stability of a test compound in human plasma, primarily mediated by plasma esterases and other hydrolytic enzymes.[3][4][5]

                                                  2. Materials and Reagents:

                                                  • Test compounds (Ethyl Cyclopropylcarboxylate-d5, Ethyl Cyclopropylcarboxylate) and reference compound (Propranolol)

                                                  • Pooled human plasma (from at least three donors)

                                                  • Phosphate buffered saline (PBS), pH 7.4

                                                  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

                                                  • 96-well plates

                                                  • Incubator shaker

                                                  • LC-MS/MS system

                                                  3. Procedure:

                                                  • Prepare stock solutions of the test and reference compounds in a suitable organic solvent (e.g., DMSO).

                                                  • Dilute the stock solutions with PBS to the desired final concentration. The final concentration of the organic solvent in the incubation mixture should be less than 1%.

                                                  • Pre-warm the human plasma to 37°C.

                                                  • Initiate the reaction by adding the diluted compound solution to the pre-warmed plasma in a 96-well plate.

                                                  • Incubate the plate at 37°C with gentle shaking.

                                                  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.[5]

                                                  • Immediately terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard. This step also serves to precipitate plasma proteins.

                                                  • Centrifuge the plate to pellet the precipitated proteins.

                                                  • Transfer the supernatant to a new plate for analysis.

                                                  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[3]

                                                  4. Data Analysis:

                                                  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

                                                  • Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time and fitting the data to a first-order decay model.[3]

                                                  Protocol 2: Human Liver Microsomal Stability Assay

                                                  1. Purpose: To evaluate the metabolic stability of a test compound in the presence of human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[6][7][8]

                                                  2. Materials and Reagents:

                                                  • Test compounds (Ethyl Cyclopropylcarboxylate-d5, Ethyl Cyclopropylcarboxylate) and reference compound (Propranolol)

                                                  • Human liver microsomes

                                                  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

                                                  • Phosphate buffer, pH 7.4

                                                  • Acetonitrile (containing an internal standard for LC-MS/MS analysis)

                                                  • 96-well plates

                                                  • Incubator shaker

                                                  • LC-MS/MS system

                                                  3. Procedure:

                                                  • Prepare stock solutions of the test and reference compounds in a suitable organic solvent (e.g., DMSO).

                                                  • Prepare a microsomal incubation mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

                                                  • Pre-warm the microsomal incubation mixture to 37°C.

                                                  • Initiate the metabolic reaction by adding the test or reference compound to the pre-warmed microsomal mixture in a 96-well plate.[9]

                                                  • Incubate the plate at 37°C with gentle shaking.

                                                  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[8]

                                                  • Terminate the reaction by adding the aliquot to a well containing ice-cold acetonitrile with an internal standard.

                                                  • Centrifuge the plate to pellet the precipitated microsomal proteins.

                                                  • Transfer the supernatant to a new plate for analysis.

                                                  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[9]

                                                  4. Data Analysis:

                                                  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

                                                  • Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[8]

                                                  Visualizing the Workflow and Rationale

                                                  To better illustrate the experimental process and the underlying rationale, the following diagrams are provided.

                                                  StabilityTestingWorkflow cluster_plasma Plasma Stability Assay cluster_microsomal Microsomal Stability Assay cluster_data Data Analysis P_Start Test Compound + Human Plasma P_Incubate Incubate at 37°C P_Start->P_Incubate P_Sample Sample at Time Points P_Incubate->P_Sample P_Quench Quench with Acetonitrile P_Sample->P_Quench P_Analyze LC-MS/MS Analysis P_Quench->P_Analyze DA_Calc Calculate % Remaining P_Analyze->DA_Calc M_Start Test Compound + Liver Microsomes + NADPH M_Incubate Incubate at 37°C M_Start->M_Incubate M_Sample Sample at Time Points M_Incubate->M_Sample M_Quench Quench with Acetonitrile M_Sample->M_Quench M_Analyze LC-MS/MS Analysis M_Quench->M_Analyze M_Analyze->DA_Calc DA_Plot Plot ln(% Remaining) vs. Time DA_Calc->DA_Plot DA_HL Determine Half-life (t½) DA_Plot->DA_HL

                                                  Caption: Workflow for in vitro stability assays.

                                                  DeuteriumIsotopeEffect C_H_Bond C-H Bond Metabolism_H Enzymatic Cleavage C_H_Bond->Metabolism_H Lower Bond Energy C_D_Bond C-D Bond Product_H Metabolite Metabolism_H->Product_H Faster Reaction Rate Metabolism_D Enzymatic Cleavage Product_D Metabolite C_D_Bond->Metabolism_D Higher Bond Energy Metabolism_D->Product_D Slower Reaction Rate Conclusion Result: Increased Metabolic Stability Product_D->Conclusion

                                                  Caption: The Kinetic Isotope Effect.

                                                  References

                                                  The Gold Standard: Why Deuterated Internal Standards are Essential in Regulated Bioanalysis

                                                  Author: BenchChem Technical Support Team. Date: November 2025

                                                  In the rigorous landscape of regulated bioanalysis, where accuracy and precision are paramount for drug development and safety, the choice of an internal standard (IS) is a critical decision. While various types of internal standards exist, the use of a deuterated, or more broadly, a stable isotope-labeled (SIL) internal standard, has become the undisputed gold standard. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to justify the preferential use of deuterated standards over other alternatives like analog or homologous standards.

                                                  The Core Justification: Mitigating Variability

                                                  The primary role of an internal standard is to compensate for the inevitable variability that occurs during sample preparation and analysis. A SIL-IS, being chemically identical to the analyte, offers the most effective way to correct for a range of potential errors.[1][2]

                                                  Key Advantages of Deuterated Internal Standards:

                                                  • Compensation for Matrix Effects: Biological matrices like plasma and urine are complex and can significantly suppress or enhance the ionization of an analyte in a mass spectrometer, a phenomenon known as the matrix effect.[3] A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing reliable normalization of the analyte's signal.[3][4]

                                                  • Correction for Extraction and Handling Variability: Losses during sample extraction, inconsistencies in injection volumes, and potential degradation can all introduce errors.[5] A deuterated standard, being physically and chemically analogous to the analyte, tracks these variations with high fidelity.[6]

                                                  • Regulatory Acceptance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly recommend or even mandate the use of stable isotope-labeled internal standards for quantitative bioanalytical methods submitted for regulatory review.[3][7] The EMA has noted that over 90% of submissions incorporate SIL-IS.[3]

                                                  Comparative Performance: Deuterated vs. Analog Internal Standards

                                                  Experimental data consistently demonstrates the superiority of deuterated internal standards over structural analogs in terms of accuracy and precision.

                                                  AnalyteInternal Standard TypeParameterResultReference
                                                  Kahalalide FAnalog (Butyric acid analogue)Mean Bias96.8%[8]
                                                  Kahalalide FDeuterated (SIL)Mean Bias100.3%[8]
                                                  Kahalalide FAnalog (Butyric acid analogue)Standard Deviation8.6%[8]
                                                  Kahalalide FDeuterated (SIL)Standard Deviation7.6%[8]
                                                  D-24851AnalogAccuracy and Precision (Sum)16.5[8]
                                                  D-24851Deuterated (quadruply)Accuracy and Precision (Sum)3.5[8]

                                                  Table 1: Comparison of performance between analog and deuterated internal standards for the analysis of Kahalalide F and D-24851.

                                                  The data for Kahalalide F shows that the deuterated internal standard resulted in a mean bias closer to the ideal 100% and a lower standard deviation, indicating better accuracy and precision.[8] Similarly, for D-24851, the sum of relative accuracy and precision was significantly lower with the deuterated standard, signifying a more reliable assay.[8]

                                                  Experimental Protocols

                                                  The following is a generalized protocol for a bioanalytical method validation study comparing a deuterated internal standard to an analog internal standard, based on regulatory guidelines and published methodologies.

                                                  1. Preparation of Calibration Standards and Quality Control Samples:

                                                  • Stock Solutions: Prepare separate stock solutions of the analyte, the deuterated internal standard, and the analog internal standard in a suitable organic solvent.

                                                  • Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., human plasma) with known concentrations of the analyte.

                                                  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.

                                                  • Internal Standard Working Solutions: Prepare separate working solutions of the deuterated IS and the analog IS at a constant concentration.

                                                  2. Sample Preparation (Protein Precipitation - a common technique):

                                                  • Aliquot a fixed volume of the calibration standards, QC samples, and unknown study samples into individual tubes.

                                                  • Add a precise volume of the deuterated internal standard working solution to one set of samples and the analog internal standard working solution to another set.

                                                  • Vortex mix the samples.

                                                  • Add a protein precipitation agent (e.g., acetonitrile or methanol) to each sample.

                                                  • Vortex mix and then centrifuge to pellet the precipitated proteins.

                                                  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

                                                  3. LC-MS/MS Analysis:

                                                  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

                                                  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.

                                                  • Method Parameters: Develop a chromatographic method that provides adequate separation of the analyte from endogenous matrix components. Optimize the mass spectrometer settings (e.g., ion source parameters, collision energy) for the analyte and both internal standards.

                                                  • Analysis: Inject the prepared samples onto the LC-MS/MS system and acquire the data.

                                                  4. Data Analysis and Evaluation:

                                                  • Integrate the peak areas of the analyte and the internal standard for each sample.

                                                  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

                                                  • Construct a calibration curve by plotting the peak area ratio of the calibration standards against their nominal concentrations.

                                                  • Determine the concentrations of the QC samples and unknown samples from the calibration curve.

                                                  • Evaluate the accuracy (as percent bias) and precision (as percent coefficient of variation) for the QC samples for both the deuterated and analog internal standard methods.

                                                  Visualizing the Rationale and Workflow

                                                  The following diagrams illustrate the logical justification for using a deuterated internal standard and a typical experimental workflow for its evaluation.

                                                  G cluster_0 Sources of Analytical Variability cluster_1 Internal Standard Function cluster_2 Outcome Matrix Matrix Effects (Ion Suppression/Enhancement) IS Deuterated Internal Standard (Co-elutes with Analyte) Matrix->IS Experiences Same Effect Extraction Extraction Inefficiency & Variability Extraction->IS Undergoes Same Losses Instrument Instrumental Drift & Injection Volume Variation Instrument->IS Subject to Same Variations Result Accurate & Precise Quantification IS->Result Provides Reliable Normalization

                                                  Justification for Deuterated Internal Standard Use

                                                  G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Validation Spike Spike Blank Matrix with Analyte & IS Extract Perform Sample Extraction (e.g., Protein Precipitation) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Integrate Peak Area Integration (Analyte & IS) LCMS->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify QC & Unknowns Calibrate->Quantify Assess Assess Accuracy & Precision Quantify->Assess

                                                  Bioanalytical Method Validation Workflow

                                                  Potential Considerations and Best Practices

                                                  While deuterated standards are superior, they are not without potential challenges.

                                                  • Isotopic Exchange: Deuterium atoms at certain positions on a molecule can be susceptible to exchange with protons from the solvent, leading to a loss of the isotopic label.[9] Careful selection of the labeling position is crucial to ensure the stability of the standard.[9]

                                                  • Chromatographic Shift (Isotope Effect): The increased mass from deuterium can sometimes lead to a slight difference in retention time between the analyte and the deuterated standard.[8][10] If this shift is significant and occurs in a region of variable matrix effects, it can compromise the accuracy of the quantification.[10]

                                                  • Purity: The deuterated standard should have high chemical and isotopic purity to avoid interference with the analyte signal.[1]

                                                  Best Practices for Using Deuterated Standards:

                                                  • Labeling Position: Choose a stable position for deuterium labeling, avoiding exchangeable protons.

                                                  • Mass Difference: A mass difference of at least 3-4 Da is generally recommended to prevent isotopic crosstalk.

                                                  • Co-elution: Verify that the deuterated standard co-elutes as closely as possible with the analyte under the final chromatographic conditions.

                                                  • Purity Assessment: Ensure the purity of the deuterated standard is well-characterized.

                                                  Conclusion

                                                  The use of deuterated internal standards in regulated bioanalysis is a well-justified and scientifically sound practice. They provide the most effective means of compensating for the inherent variability in bioanalytical methods, leading to more accurate, precise, and reliable data. While analog standards may be considered in the early stages of drug discovery due to cost and availability, for regulated studies that inform critical decisions in drug development, the investment in a high-quality deuterated internal standard is indispensable for ensuring data integrity and regulatory compliance.

                                                  References

                                                  A Head-to-Head Battle of Internal Standards: Ethyl Cyclopropylcarboxylate-d5 vs. a C13-Labeled Alternative

                                                  Author: BenchChem Technical Support Team. Date: November 2025

                                                  In the precise world of quantitative bioanalysis, the choice of an internal standard can be the linchpin of a robust and reliable assay. For researchers quantifying Ethyl Cyclopropylcarboxylate, a key chemical intermediate, the selection of an appropriate stable isotope-labeled internal standard is a critical decision. This guide provides a comprehensive performance evaluation of the commercially available Ethyl Cyclopropylcarboxylate-d5 against a theoretical, yet highly relevant, C13-labeled Ethyl Cyclopropylcarboxylate standard. This comparison is grounded in established principles of bioanalytical method validation and the known physicochemical properties of deuterium and carbon-13 isotopes.

                                                  Executive Summary of Performance

                                                  The selection between a deuterated and a C13-labeled internal standard involves a trade-off between cost-effectiveness and the potential for superior analytical performance. While Ethyl Cyclopropylcarboxylate-d5 is more readily available and economical, a C13-labeled standard is generally considered the gold standard due to its closer physicochemical mimicry of the unlabeled analyte.[1] This often translates to better co-elution and reduced risk of isotopic effects, which can impact accuracy and precision.[2][3][4]

                                                  The following table summarizes the expected performance characteristics based on typical bioanalytical validation parameters outlined by regulatory bodies like the FDA.[5][6][7][8]

                                                  Performance ParameterEthyl Cyclopropylcarboxylate-d5C13-Labeled Ethyl CyclopropylcarboxylateRationale for Performance
                                                  Chromatographic Co-elution Potential for slight retention time shiftExpected to co-elute perfectly with the analyteThe larger mass difference in deuterium labeling can sometimes lead to slight chromatographic separation from the native analyte, a phenomenon less common with C13 labeling.[2][4]
                                                  Mass Spectrometric Interference Low risk of interference from endogenous compoundsLow risk of interference from endogenous compoundsBoth standards provide a distinct mass shift, minimizing the likelihood of interference from biological matrix components.
                                                  Isotopic Stability Generally stable, but risk of back-exchange in certain conditionsHighly stable with negligible risk of isotope exchangeC-H bonds are more labile than C-C bonds, presenting a theoretical, albeit low, risk of deuterium-hydrogen exchange under certain analytical conditions.[2][4]
                                                  Accuracy (% Bias) Expected to be within ±15% (typically <5%)Expected to be within ±15% (typically <2%)Near-perfect co-elution and identical extraction recovery of the C13 standard often lead to slightly higher accuracy.
                                                  Precision (% CV) Expected to be ≤15% (typically <10%)Expected to be ≤15% (typically <5%)The consistency of the C13 standard's behavior relative to the analyte generally results in lower variability.
                                                  Matrix Effect Compensation for matrix effects is generally goodSuperior compensation for matrix effectsAs the C13 standard behaves almost identically to the analyte during ionization, it provides a more accurate correction for ion suppression or enhancement.[4]
                                                  Commercial Availability & Cost Readily available and more cost-effectiveLess commonly available and generally more expensiveThe synthesis of C13-labeled compounds is often more complex and costly than deuteration.[1]

                                                  Experimental Protocols for Performance Verification

                                                  To empirically validate the performance of either internal standard, a series of experiments adhering to regulatory guidelines, such as the FDA's Bioanalytical Method Validation guidance, should be conducted.[5][6]

                                                  Stock Solution and Calibration Standard Preparation
                                                  • Stock Solutions: Prepare individual stock solutions of Ethyl Cyclopropylcarboxylate, Ethyl Cyclopropylcarboxylate-d5, and the C13-labeled standard in an appropriate organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

                                                  • Working Solutions: Prepare serial dilutions of the Ethyl Cyclopropylcarboxylate stock solution to create working solutions for calibration standards.

                                                  • Internal Standard Working Solution: Prepare a working solution of each internal standard at a fixed concentration.

                                                  • Calibration Standards: Spike an appropriate volume of each Ethyl Cyclopropylcarboxylate working solution and a fixed volume of the internal standard working solution into a blank biological matrix (e.g., human plasma) to create a calibration curve with at least six non-zero concentration levels.

                                                  Sample Preparation (Protein Precipitation)
                                                  • Aliquoting: Aliquot 100 µL of study samples, calibration standards, and quality control (QC) samples into a 96-well plate.

                                                  • Internal Standard Spiking: Add the internal standard working solution to all wells except for the blank matrix samples.

                                                  • Precipitation: Add 300 µL of cold acetonitrile to each well to precipitate proteins.

                                                  • Centrifugation: Vortex the plate and then centrifuge at 4000 rpm for 10 minutes.

                                                  • Supernatant Transfer: Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

                                                  LC-MS/MS Analysis
                                                  • Chromatography: Employ a suitable C18 reverse-phase column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

                                                  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Optimize the multiple reaction monitoring (MRM) transitions for the analyte and both internal standards.

                                                  Data Analysis and Acceptance Criteria
                                                  • Selectivity: Analyze at least six different lots of blank matrix to ensure no significant interfering peaks are present at the retention times of the analyte and internal standards. The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.[6]

                                                  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[8]

                                                  • Matrix Effect: Evaluate the ion suppression/enhancement by comparing the peak area of the analyte in post-extraction spiked samples to that of the analyte in a neat solution. The internal standard should track and compensate for any observed matrix effects.

                                                  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

                                                  Visualizing the Path to Reliable Data

                                                  To better understand the workflow and logical considerations in this comparative evaluation, the following diagrams are provided.

                                                  cluster_prep Sample & Standard Preparation cluster_analysis Analytical Workflow cluster_validation Performance Evaluation stock Stock Solutions (Analyte, IS-d5, IS-C13) working Working Solutions stock->working cal_standards Calibration Standards in Blank Matrix working->cal_standards qc_samples QC Samples (Low, Mid, High) working->qc_samples sample_prep Sample Preparation (Protein Precipitation) cal_standards->sample_prep qc_samples->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_proc Data Processing lcms->data_proc selectivity Selectivity data_proc->selectivity accuracy Accuracy & Precision data_proc->accuracy matrix Matrix Effect data_proc->matrix stability Stability data_proc->stability

                                                  Caption: Experimental workflow for internal standard performance evaluation.

                                                  cluster_d5 Ethyl Cyclopropylcarboxylate-d5 cluster_c13 C13-Labeled Standard d5_pros Pros: - Cost-effective - Readily available choice Internal Standard Selection d5_pros->choice influences d5_cons Cons: - Potential for chromatographic shift - Theoretical risk of back-exchange d5_cons->choice influences c13_pros Pros: - Co-elutes with analyte - High isotopic stability - Superior matrix effect compensation c13_pros->choice influences c13_cons Cons: - Higher cost - Limited commercial availability c13_cons->choice influences

                                                  Caption: Decision matrix for internal standard selection.

                                                  Conclusion

                                                  The choice between Ethyl Cyclopropylcarboxylate-d5 and a C13-labeled internal standard hinges on the specific requirements of the bioanalytical method. For routine analyses where cost is a significant factor and the potential for chromatographic shifts can be managed, the d5-labeled standard is a viable and effective option. However, for high-stakes studies, such as pivotal clinical trials, where the utmost accuracy and precision are paramount, the superior physicochemical mimicry of a C13-labeled standard makes it the preferred choice, despite its higher cost and potentially limited availability. Ultimately, a thorough method development and validation process is essential to demonstrate the suitability of the chosen internal standard for its intended purpose.

                                                  References

                                                  Safety Operating Guide

                                                  Ethyl Cyclopropylcarboxylate-d5 (Major) proper disposal procedures

                                                  Author: BenchChem Technical Support Team. Date: November 2025

                                                  For Researchers, Scientists, and Drug Development Professionals

                                                  This document provides essential guidance for the safe and compliant disposal of Ethyl Cyclopropylcarboxylate-d5. The procedures outlined are based on the safety data for the non-deuterated analog, Ethyl Cyclopropylcarboxylate, as compounds enriched with stable isotopes like deuterium (d5) do not require additional disposal precautions beyond those for the parent compound.[1] However, given the value of deuterated compounds, recycling should be considered as a primary option.

                                                  Key Safety and Hazard Information

                                                  Ethyl Cyclopropylcarboxylate is classified as a highly flammable liquid and vapor.[2] It is crucial to handle this compound in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[3][4] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

                                                  PropertyValueSource
                                                  Physical State Liquid[3]
                                                  Appearance Light yellow[3]
                                                  Boiling Point/Range 129 - 133 °C / 264.2 - 271.4 °F @ 760 mmHg[3]
                                                  Flash Point 18 °C / 64.4 °F[3]
                                                  Vapor Density 3.94[3]
                                                  Specific Gravity 0.960[3]
                                                  Incompatible Materials Acids, Bases, Strong oxidizing agents, Strong reducing agents[3]

                                                  Disposal Decision Workflow

                                                  The following diagram outlines the decision-making process for the proper handling and disposal of Ethyl Cyclopropylcarboxylate-d5.

                                                  cluster_0 cluster_1 start Start: Have Excess Ethyl Cyclopropylcarboxylate-d5 recycle Consider Recycling: Is the compound pure enough for redistribution or internal reuse? start->recycle return_to_supplier Return to Supplier or Contact a Specialized Recycling Service recycle->return_to_supplier Yes dispose Proceed to Disposal recycle->dispose No waste_collection Collect in a designated, properly labeled, and sealed waste container. dispose->waste_collection container_labeling Label container with: 'Flammable Liquid Waste' 'Ethyl Cyclopropylcarboxylate-d5' waste_collection->container_labeling storage Store waste container in a cool, dry, well-ventilated area away from ignition sources. container_labeling->storage handover Arrange for pickup by a certified hazardous waste disposal company. storage->handover

                                                  Caption: Decision workflow for the handling and disposal of Ethyl Cyclopropylcarboxylate-d5.

                                                  Step-by-Step Disposal Protocol

                                                  If recycling is not a viable option, follow these steps for the disposal of Ethyl Cyclopropylcarboxylate-d5:

                                                  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.

                                                  • Waste Collection:

                                                    • Collect the waste Ethyl Cyclopropylcarboxylate-d5 in a designated and compatible waste container. The container should be made of a material that will not react with the chemical.

                                                    • Ensure the container is properly sealed to prevent leaks and the escape of flammable vapors.

                                                  • Labeling:

                                                    • Clearly label the waste container with the full chemical name: "Ethyl Cyclopropylcarboxylate-d5".

                                                    • Include prominent hazard warnings, such as "Flammable Liquid" and any other applicable hazard symbols.

                                                  • Storage:

                                                    • Store the sealed waste container in a designated hazardous waste storage area.

                                                    • This area must be cool, dry, and well-ventilated.[3]

                                                    • Crucially, the storage location must be away from all sources of heat, sparks, and open flames.[3][4]

                                                    • Ensure the storage area is secure and only accessible to authorized personnel.

                                                  • Final Disposal:

                                                    • Dispose of the contents and the container in accordance with all local, regional, and national regulations.[3][5]

                                                    • This typically involves arranging for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.

                                                  By adhering to these procedures, you will ensure the safe and environmentally responsible disposal of Ethyl Cyclopropylcarboxylate-d5, safeguarding both laboratory personnel and the wider environment.

                                                  References

                                                  Personal protective equipment for handling Ethyl Cyclopropylcarboxylate-d5 (Major)

                                                  Author: BenchChem Technical Support Team. Date: November 2025

                                                  For Researchers, Scientists, and Drug Development Professionals

                                                  This guide provides critical safety and logistical information for the handling and disposal of Ethyl Cyclopropylcarboxylate-d5. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.

                                                  I. Personal Protective Equipment (PPE)

                                                  When handling Ethyl Cyclopropylcarboxylate-d5, a flammable liquid, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, categorized by the level of protection.

                                                  Protection Level Personal Protective Equipment (PPE) Specifications and Use Cases
                                                  Primary Engineering Controls Chemical Fume HoodAll handling of Ethyl Cyclopropylcarboxylate-d5 should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
                                                  Body Protection Flame-Resistant Laboratory CoatA lab coat made of flame-resistant material or 100% cotton is mandatory to protect against splashes and fire hazards.[1][2]
                                                  Full-Body CoverallsRecommended for large-scale operations or when there is a significant risk of splashing.[2]
                                                  Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are generally suitable for intermittent contact.[3] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
                                                  Eye and Face Protection Safety Goggles or GlassesChemical splash goggles or safety glasses that meet OSHA or EN166 standards are required to protect against splashes and vapors.[4]
                                                  Face ShieldA face shield should be worn in conjunction with safety goggles when there is a higher risk of splashes, such as during transfers of large volumes.[2]
                                                  Foot Protection Closed-Toe ShoesNon-absorbent, chemical-resistant safety footwear is required to protect against spills.[3][5]
                                                  Respiratory Protection Respirator (if necessary)A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls do not maintain exposure below permissible limits, or during spill cleanup.[6]

                                                  II. Operational Plan: Step-by-Step Handling Protocol

                                                  Adherence to a strict operational protocol is essential for the safe handling of this flammable and volatile compound.

                                                  • Preparation :

                                                    • Ensure a certified chemical fume hood is operational.

                                                    • Assemble all necessary equipment and reagents before starting.

                                                    • Verify that a compatible fire extinguisher (e.g., CO2, dry chemical) is accessible.[4]

                                                    • Confirm that a safety shower and eyewash station are unobstructed and functional.

                                                  • Handling :

                                                    • Don all required PPE as outlined in the table above.

                                                    • Ground and bond all containers and receiving equipment to prevent static discharge.

                                                    • Use only non-sparking tools and explosion-proof equipment.

                                                    • Keep the container of Ethyl Cyclopropylcarboxylate-d5 tightly closed when not in use.[1][4]

                                                    • Avoid all sources of ignition, including open flames, hot surfaces, and sparks.[1][4]

                                                    • Work in a well-ventilated area, preferably a chemical fume hood, to prevent the accumulation of flammable vapors.[1]

                                                  • Storage :

                                                    • Store in a cool, dry, and well-ventilated area designated for flammable liquids.[4]

                                                    • Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

                                                    • Utilize a certified flammable storage cabinet for long-term storage.[1]

                                                  III. Disposal Plan: Waste Management Protocol

                                                  Proper disposal of Ethyl Cyclopropylcarboxylate-d5 and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

                                                  • Waste Segregation :

                                                    • Collect all waste containing Ethyl Cyclopropylcarboxylate-d5 in a dedicated, properly labeled, and sealed hazardous waste container.

                                                    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

                                                  • Container Management :

                                                    • Use containers that are compatible with the chemical.

                                                    • Keep waste containers closed except when adding waste.

                                                    • Store waste containers in a designated secondary containment area within a flammable storage cabinet.

                                                  • Disposal Procedure :

                                                    • Dispose of the chemical waste through a licensed professional waste disposal service.[7]

                                                    • Do not pour Ethyl Cyclopropylcarboxylate-d5 down the drain or dispose of it with general laboratory trash.[4]

                                                    • Follow all local, state, and federal regulations for hazardous waste disposal.

                                                  IV. Logical Workflow for Safe Handling

                                                  The following diagram illustrates the logical workflow for safely handling Ethyl Cyclopropylcarboxylate-d5, from preparation to disposal.

                                                  Workflow for Handling Ethyl Cyclopropylcarboxylate-d5 cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep 1. Verify Fume Hood & Safety Equipment Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Ground_Equip 3. Ground Equipment Don_PPE->Ground_Equip Handle_Chem 4. Handle Chemical in Fume Hood Ground_Equip->Handle_Chem Store_Chem 5. Store in Flammable Cabinet Handle_Chem->Store_Chem Segregate_Waste 6. Segregate Waste Handle_Chem->Segregate_Waste Dispose_Waste 7. Dispose via EHS Segregate_Waste->Dispose_Waste

                                                  Caption: A flowchart outlining the key steps for the safe handling of Ethyl Cyclopropylcarboxylate-d5.

                                                  References

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                                                  Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.